Bisabolol
Description
Overview of Sesquiterpene Alcohols in Pharmacological Research
Sesquiterpenes represent a broad class of terpenoids, characterized by their structure derived from three isoprene (B109036) units, resulting in a 15-carbon skeleton. Sesquiterpene alcohols, a specific subclass, are integral components of the essential oils of numerous plants and are recognized for their aromatic qualities and significant biological activities mdpi.comwisdomlib.orgsci-hub.senih.gov. These compounds are widely distributed across the plant kingdom and have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties mdpi.comfrontiersin.org. Other notable sesquiterpene alcohols studied for their therapeutic potential include nerolidol, farnesol, and cedrol, which have exhibited activities such as antimicrobial, antitumor, neuroprotection, and anti-inflammatory effects mdpi.comsci-hub.senih.govfrontiersin.org. Alpha-bisabolol (B1667320), specifically, is a prominent example of a monocyclic sesquiterpene alcohol that has become a focal point in pharmacological research due to its multifaceted biological actions researchgate.netontosight.ainih.govnih.govhallstarbeauty.comatamanchemicals.comchemicalbook.comresearchgate.netmdpi.comdovepress.comresearchgate.net.
Historical and Ethnobotanical Significance in Traditional Medicine Systems
The use of α-Bisabolol and its plant sources dates back centuries. It was first isolated from the essential oil of German chamomile (Matricaria chamomilla), a plant traditionally employed in European herbal medicine for its calming and soothing properties nih.govnih.govhallstarbeauty.comatamanchemicals.comchemicalbook.comresearchgate.netdovepress.comresearchgate.netheadslifestyle.comcityskinclinic.com. Indigenous communities in South America have also historically utilized extracts from the candeia tree (Eremanthus erythropappus) for their medicinal value in treating skin ailments, infections, and inflammation cityskinclinic.com. The broader ethnobotanical record indicates that plants containing α-Bisabolol have been widely incorporated into traditional medicinal practices globally for promoting general well-being and addressing various health concerns nih.govnih.govchemicalbook.comresearchgate.net. Ethnobotanists have long acknowledged α-Bisabolol's medicinal significance as a potent anti-inflammatory and healing agent headslifestyle.com.
Contemporary Academic Interest in Alpha-Bisabolol's Biological Activities
Modern scientific research has validated and expanded upon the traditional uses of α-Bisabolol, identifying a broad spectrum of pharmacological activities. Contemporary academic interest is driven by its potential applications in various therapeutic areas, supported by extensive in vitro and in vivo studies nih.govnih.govresearchgate.net.
Key biological activities and their associated mechanisms include:
Anti-inflammatory: α-Bisabolol effectively reduces inflammation by suppressing key inflammatory mediators and signaling pathways, such as NF-κB, JNK, ERK1/2, and p38. It also modulates the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comresearchgate.netontosight.aiatamanchemicals.commdpi.comdovepress.comcityskinclinic.commdpi.comnanu-skincare.com.
Antimicrobial and Antifungal: The compound demonstrates inhibitory effects against various bacteria, including gram-positive strains, and fungi such as Candida albicans researchgate.netontosight.aihallstarbeauty.comatamanchemicals.comchemicalbook.commdpi.comdovepress.comnanu-skincare.commdpi.com.
Antioxidant: α-Bisabolol acts as an antioxidant by protecting cells from oxidative stress and damage induced by free radicals, evidenced by its ability to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) researchgate.netontosight.ainih.govnih.govchemicalbook.commdpi.comresearchgate.netnanu-skincare.commdpi.com.
Anticancer: Research suggests potential anticancer properties, possibly through the induction of apoptosis (programmed cell death) in various cancer cell lines, including glioma and leukemia researchgate.netnih.govnih.govchemicalbook.commdpi.comresearchgate.netnanu-skincare.commdpi.comfrontiersin.orgdergipark.org.tr. However, some studies also highlight potential immunosuppressive effects, necessitating careful consideration in cancer therapy research frontiersin.org.
Neuroprotective: α-Bisabolol has shown promise in improving cognitive function and protecting against neurodegenerative processes, potentially by modulating apoptotic pathways and inhibiting enzymes implicated in diseases like Alzheimer's researchgate.netnih.govnih.govchemicalbook.comresearchgate.netdergipark.org.trrisecannabis.com.
Skin Healing and Soothing: Its ability to accelerate wound healing, reduce redness, soothe sensitive skin, and improve skin hydration makes it a valuable ingredient in dermatological and cosmetic applications ontosight.aiatamanchemicals.comchemicalbook.commdpi.comcityskinclinic.comnanu-skincare.com.
Other Reported Activities: Studies have also indicated cardioprotective, nephroprotective, antidiabetic, and analgesic effects researchgate.netnih.govnih.govchemicalbook.comresearchgate.netmdpi.com.
Scope and Significance of Comprehensive Research on Alpha-Bisabolol
The extensive biological activities and favorable safety profile of α-Bisabolol position it as a compound of significant interest for both academic research and industrial applications in the pharmaceutical, cosmetic, and food sectors ontosight.ainih.govnih.govresearchgate.net. Its polypharmacological nature and pleiotropic properties, coupled with good pharmacokinetics and widespread availability, classify it as a promising nutraceutical and phytomedicine nih.govnih.govresearchgate.net. The compound has received regulatory approval for use in food additives, cosmetics, and fragrances, underscoring its safety and utility nih.govnih.govresearchgate.net.
Comprehensive research is crucial for fully elucidating the mechanisms of action, confirming clinical efficacy, and unlocking the complete therapeutic potential of α-Bisabolol. While much of the current evidence stems from cell line and animal model studies, further clinical trials are essential to validate its benefits in human health and to guide its development into new pharmaceutical and therapeutic agents researchgate.netnih.govnih.govresearchgate.net. The ongoing scientific exploration of α-Bisabolol continues to reveal its value as a natural, safe, and effective compound with broad applications.
Compound List
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045964 | |
| Record name | Bisabolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity nutty aroma with hints of coconut | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.922-0.931 | |
| Record name | alpha-Bisabolol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
23178-88-3, 515-69-5, 25428-43-7 | |
| Record name | (+)-α-Bisabolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23178-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisabolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisabolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bisabolol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023178883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisabolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BISABOLOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105S6I733Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-BISABOLOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HQN158VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+)-alpha-Bisabolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036198 | |
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Pharmacological Activities and Biological Effects of Alpha Bisabolol
Anti-inflammatory Efficacy and Modulatory Actions
Alpha-bisabolol (B1667320) exhibits potent anti-inflammatory properties through various mechanisms, including the attenuation of inflammatory mediator production and the modulation of cellular inflammatory responses. These actions contribute to its potential as a therapeutic agent for inflammatory conditions.
Attenuation of Inflammatory Mediator Production
Alpha-bisabolol has been shown to effectively reduce the production of key molecules that promote inflammation. This includes the inhibition of pro-inflammatory cytokines, the reduction of nitric oxide and prostaglandin E2, and the modulation of inflammatory enzymes.
Research has consistently demonstrated the ability of alpha-bisabolol to suppress the production of several pro-inflammatory cytokines. Studies have shown that alpha-bisabolol can significantly inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govcarmellcosmetics.comkoreamed.orgresearchgate.net For instance, in macrophage cells stimulated with lipopolysaccharide (LPS), alpha-bisabolol was found to significantly inhibit the production of TNF-α and IL-6. nih.govsemanticscholar.org This inhibitory effect on cytokines is a key aspect of its anti-inflammatory action, as these molecules are central to the inflammatory cascade. regimenlab.com Furthermore, alpha-bisabolol has been observed to decrease the migration of TNF-α to the site of injury, further controlling the inflammatory response. regimenlab.com
Table 1: Effect of Alpha-Bisabolol on Pro-inflammatory Cytokine Production
| Cell/Model System | Inducing Agent | Cytokine(s) Inhibited | Key Findings |
|---|---|---|---|
| Macrophage cells | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant inhibition of cytokine production. nih.govsemanticscholar.org |
| Human Chondrocytes | Advanced Glycation End Products (AGE) | TNF-α, IL-6 | Attenuated the inflammatory response. carmellcosmetics.com |
| Pregnant human myometrium | Lipopolysaccharide (LPS) | TNF-α, IL-1β | Concentration-dependent decrease in cytokine production. koreamed.org |
| Rat model of Parkinson's Disease | Rotenone | TNF-α, IL-1β, IL-6 | Attenuated neuroinflammation by reducing glial cell activation and subsequent cytokine release. nih.gov |
Alpha-bisabolol has been shown to reduce the levels of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. nih.govcarmellcosmetics.com In a study involving human chondrocytes, treatment with alpha-bisabolol effectively attenuated the inflammatory response induced by advanced glycation end products (AGEs) by decreasing the expression of nitrite and PGE2. carmellcosmetics.com While some studies suggest the involvement of nitric oxide and prostaglandins in the protective effects of alpha-bisabolol, others indicate that its gastroprotective mechanism may not be directly dependent on the inhibition of these mediators. nih.govnih.govresearchgate.net
The anti-inflammatory effects of alpha-bisabolol are also attributed to its ability to modulate the expression and activity of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govcarmellcosmetics.comresearchgate.net These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively. nih.govnih.govcaldic.comresearchgate.nethelsinki.fi Studies have demonstrated that alpha-bisabolol can suppress the expression of both iNOS and COX-2 in inflammatory conditions. nih.govcarmellcosmetics.com For example, in a model of neuroinflammation, alpha-bisabolol attenuated the release of iNOS and COX-2. nih.gov
Impact on Cellular Inflammatory Responses
Beyond its effects on inflammatory mediators, alpha-bisabolol also influences the behavior of cells involved in the inflammatory process.
In the context of neuroinflammation, alpha-bisabolol has been shown to suppress the activation of glial cells. nih.gov Glial cells, when activated, contribute to the inflammatory environment in the central nervous system. By attenuating the activation of these cells, alpha-bisabolol helps to reduce neuroinflammation. nih.gov This effect is associated with a subsequent decrease in the release of pro-inflammatory cytokines and mediators. nih.gov
Table 2: Summary of Research Findings on Alpha-Bisabolol's Anti-inflammatory Effects
| Pharmacological Target | Effect of Alpha-Bisabolol | Experimental Model |
|---|---|---|
| Pro-inflammatory Cytokines | ||
| TNF-α | Inhibition | Macrophages, Human Chondrocytes, Pregnant Human Myometrium, Rat model of Parkinson's Disease |
| IL-1β | Inhibition | Pregnant Human Myometrium, Rat model of Parkinson's Disease |
| IL-6 | Inhibition | Macrophages, Human Chondrocytes, Rat model of Parkinson's Disease |
| Inflammatory Mediators | ||
| Nitric Oxide (NO) | Reduction | Human Chondrocytes |
| Prostaglandin E2 (PGE2) | Reduction | Human Chondrocytes |
| Inflammatory Enzymes | ||
| iNOS | Suppression of expression | Human Chondrocytes, Rat model of Parkinson's Disease |
| COX-2 | Suppression of expression | Human Chondrocytes, Rat model of Parkinson's Disease |
| Cellular Responses | ||
| Glial Cell Activation | Suppression | Rat model of Parkinson's Disease |
Reduction of Leukocyte Migration and Protein Extravasation
Alpha-bisabolol has demonstrated a significant ability to impede the inflammatory cascade by reducing leukocyte migration and protein extravasation. In a study utilizing a carrageenan-induced pleurisy model in mice, (-)-α-bisabolol administered orally was able to decrease the migration of leukocytes into the peritoneal cavity. This effect is crucial in mitigating the amplification of the inflammatory response, as the influx of leukocytes to the site of injury is a hallmark of inflammation. The compound also reduced protein extravasation, indicating a stabilization of blood vessel permeability, which is often compromised during inflammatory processes.
Inhibition of Neutrophil Degranulation
Neutrophils, a type of white blood cell, play a critical role in the innate immune response. Upon activation, they release a variety of cytotoxic and pro-inflammatory molecules from their granules, a process known as degranulation. Research has shown that (-)-α-bisabolol can inhibit the degranulation of neutrophils in response to phorbol-myristate-acetate (PMA), a potent activator of protein kinase C (PKC), which is a key signaling molecule in neutrophil activation nih.govmdpi.comresearchgate.netnih.gov. This inhibitory action on neutrophil degranulation suggests that alpha-bisabolol can directly modulate the effector functions of these key inflammatory cells, thereby reducing tissue damage associated with excessive inflammation.
Mast Cell Sensitization Inhibition
Mast cells are pivotal players in allergic and inflammatory responses, releasing histamine and other inflammatory mediators upon sensitization and subsequent allergen exposure. Alpha-bisabolol has been shown to effectively suppress mast cell-mediated anaphylactic responses nih.govresearchgate.net. In a model of passive cutaneous anaphylaxis, oral administration of (-)-α-bisabolol dose-dependently inhibited the allergic reaction nih.govresearchgate.net. Furthermore, in in-vitro studies using bone marrow-derived mast cells (BMMCs), (-)-α-bisabolol significantly reduced the release of β-hexosaminidase, histamine, and tumor necrosis factor-alpha (TNF-α) following IgE-mediated stimulation nih.govresearchgate.net. This indicates that alpha-bisabolol can stabilize mast cells, preventing the release of key mediators that drive allergic inflammation nih.govresearchgate.net.
Interactive Data Table: Effect of Alpha-Bisabolol on Mast Cell Degranulation Markers
| Compound | Model | Marker | Outcome |
| (-)-α-Bisabolol | IgE-mediated BMMCs | β-hexosaminidase | Significant reduction in release |
| (-)-α-Bisabolol | IgE-mediated BMMCs | Histamine | Significant reduction in release |
| (-)-α-Bisabolol | IgE-mediated BMMCs | TNF-α | Significant reduction in release |
| (-)-α-Bisabolol | Passive Cutaneous Anaphylaxis | Anaphylactic response | Dose-dependent suppression |
Therapeutic Implications in Inflammatory Conditions
Pulmonary Inflammation (e.g., Acute Respiratory Distress Syndrome models)
The anti-inflammatory properties of alpha-bisabolol hold significant promise for the treatment of acute pulmonary inflammation, such as that seen in Acute Respiratory Distress Syndrome (ARDS). In a mouse model of ARDS induced by lipopolysaccharide (LPS), α-bisabolol-loaded lipid-core nanocapsules were found to significantly reduce neutrophil infiltration, myeloperoxidase activity, and levels of the chemokines KC and MIP-2 in the lungs nih.govnih.govtandfonline.com. This nanoencapsulated formulation also mitigated airway hyperreactivity and lung tissue injury nih.govnih.govtandfonline.com. These findings suggest that alpha-bisabolol, particularly when delivered effectively to the lungs, can attenuate the severe inflammatory response characteristic of ARDS nih.govnih.govtandfonline.comresearchgate.net.
Interactive Data Table: Efficacy of α-Bisabolol-Loaded Nanocapsules in a Murine ARDS Model
| Parameter | Treatment Group | Result |
| Neutrophil Infiltration | α-bisabolol-LNCs | Significantly reduced |
| Myeloperoxidase Activity | α-bisabolol-LNCs | Significantly reduced |
| KC and MIP-2 Levels | α-bisabolol-LNCs | Significantly reduced |
| Airway Hyperreactivity | α-bisabolol-LNCs | Significantly reduced |
| Lung Tissue Injury | α-bisabolol-LNCs | Significantly reduced |
Eczema and Dermatological Inflammatory States
Alpha-bisabolol has shown considerable therapeutic potential for inflammatory skin conditions like eczema (atopic dermatitis). In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, topical application of (-)-α-bisabolol reduced AD-like symptoms and the release of interleukin-4 (IL-4) nih.govresearchgate.net. Histopathological analysis revealed a reduction in epidermal thickness and an inhibition of mast cell infiltration in the skin lesions nih.govresearchgate.netnih.govdntb.gov.ua. The study indicated that alpha-bisabolol alleviates atopic dermatitis by inhibiting the activation of JNK and NF-κB signaling pathways in mast cells nih.govresearchgate.net.
Inflammatory Processes of Diverse Etiologies
The mechanistic actions of alpha-bisabolol, including the inhibition of key pro-inflammatory cytokines like TNF-α and IL-6, and the modulation of signaling pathways such as NF-κB and MAPKs, suggest its potential utility in a wide range of inflammatory conditions beyond the skin and lungs carmellcosmetics.comnih.gov. Its ability to reduce oxidative stress and inhibit the production of inflammatory mediators points to a broad-spectrum anti-inflammatory activity researchgate.netnih.gov. While further research is needed to fully elucidate its efficacy across different diseases, the existing evidence supports the potential of alpha-bisabolol as a therapeutic agent for inflammatory processes of diverse origins rsdjournal.org.
Antioxidant Properties and Oxidative Stress Modulation
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, has demonstrated significant antioxidant properties and the ability to modulate oxidative stress through various mechanisms. Its capacity to counteract the damaging effects of excessive reactive species is a key aspect of its pharmacological profile.
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Alpha-bisabolol has been shown to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause damage to cells and tissues. Studies have demonstrated its ability to inhibit the production of ROS in human polymorphonuclear neutrophils (PMNs) researchgate.netkarger.com. This scavenging action helps to reduce the burden of free radicals produced during cellular metabolism and in response to inflammatory stimuli researchgate.net. Specifically, alpha-bisabolol has been observed to interfere with ROS production, as measured by luminol-amplified chemiluminescence, in response to both particulate and soluble stimulants in human neutrophils karger.com.
Research has also highlighted its efficacy in cell-free systems. For instance, alpha-bisabolol has exhibited scavenging action against oxidation in systems generating superoxide (B77818) anions and hydrogen peroxide/hypochlorite researchgate.net. This direct antioxidant activity is crucial in preventing the initiation of oxidative damage to vital biomolecules such as lipids, proteins, and DNA. The overproduction of ROS and nitric oxide can lead to cellular damage through processes like lipid peroxidation and protein oxidation nih.gov.
Regulation of Endogenous Antioxidant Systems
Beyond direct scavenging, alpha-bisabolol plays a crucial role in bolstering the body's own antioxidant defense mechanisms.
Glutathione (B108866) (GSH) is a critical intracellular antioxidant. Various studies have shown that alpha-bisabolol can restore depleted GSH levels in different models of oxidative stress. For example, in a rat model of Parkinson's disease, alpha-bisabolol treatment attenuated the depletion of GSH nih.govnih.gov. Similarly, in erythrocytes subjected to oxidative insult, the presence of (-)-α-bisabolol helped maintain the basal level of GSH researchgate.netresearchgate.net. This restorative effect on GSH levels is significant as GSH is vital for detoxifying harmful substances and neutralizing free radicals. In doxorubicin-induced testicular toxicity, alpha-bisabolol administration led to a significant reduction in the depletion of testicular GSH nih.gov.
Superoxide dismutase (SOD) and catalase (CAT) are key antioxidant enzymes that play a pivotal role in protecting cells from oxidative damage. Alpha-bisabolol has been consistently shown to enhance the activity of both SOD and CAT. In a rat model of Parkinson's disease, alpha-bisabolol treatment led to an improvement in the activity of these antioxidant enzymes nih.govnih.gov. Furthermore, in erythrocytes exposed to oxidative stress, the activity of SOD and CAT was restored in a concentration-dependent manner by (-)-α-bisabolol researchgate.netresearchgate.net. Studies on doxorubicin-induced testicular injury also revealed that alpha-bisabolol treatment significantly prevented the reduction in the activities of testicular SOD and catalase nih.gov.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The Keap1 protein acts as a repressor of Nrf2. Under conditions of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1) frontiersin.orgmdpi.comnih.gov.
Alpha-bisabolol has been found to upregulate components of the Nrf2/Keap-1/HO-1 signaling pathway. Research has shown that alpha-bisabolol treatment can invoke this pathway, leading to a remarkable improvement in antioxidant defense mechanisms nih.gov. Specifically, it has been observed to upregulate the testicular Nrf2 protein expression levels, which in turn enhances the expression of antioxidant enzymes nih.gov. This activation of the Nrf2 signaling pathway is a key mechanism by which alpha-bisabolol exerts its protective effects against oxidative stress.
Prevention of Oxidative Damage Markers
By scavenging free radicals and enhancing endogenous antioxidant systems, alpha-bisabolol effectively prevents the formation of oxidative damage markers. A key indicator of lipid peroxidation is the level of malondialdehyde (MDA). Multiple studies have demonstrated that alpha-bisabolol significantly reduces MDA levels in various tissues subjected to oxidative stress. For instance, in a rat model of Parkinson's disease, alpha-bisabolol treatment inhibited the formation of MDA nih.govnih.gov. Similarly, in erythrocytes, (-)-α-bisabolol helped maintain the basal level of MDA researchgate.netresearchgate.net. In doxorubicin-induced testicular toxicity, alpha-bisabolol administration resulted in a significant reduction in the level of MDA nih.gov.
The reduction of these markers provides strong evidence for the protective effects of alpha-bisabolol against oxidative damage to cellular components.
Data Tables
Table 1: Effect of Alpha-Bisabolol on Endogenous Antioxidant Systems
| Parameter | Model System | Effect of Alpha-Bisabolol | Reference |
| Glutathione (GSH) | Rat model of Parkinson's Disease | Attenuated depletion | nih.govnih.gov |
| Glutathione (GSH) | Human Erythrocytes | Maintained basal levels | researchgate.netresearchgate.net |
| Glutathione (GSH) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly reduced depletion | nih.gov |
| Superoxide Dismutase (SOD) | Rat model of Parkinson's Disease | Improved activity | nih.govnih.gov |
| Superoxide Dismutase (SOD) | Human Erythrocytes | Restored activity | researchgate.netresearchgate.net |
| Superoxide Dismutase (SOD) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly prevented reduction in activity | nih.gov |
| Catalase (CAT) | Rat model of Parkinson's Disease | Improved activity | nih.govnih.gov |
| Catalase (CAT) | Human Erythrocytes | Restored activity | researchgate.netresearchgate.net |
| Catalase (CAT) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly prevented reduction in activity | nih.gov |
| Nrf2 | Doxorubicin-induced Testicular Toxicity in Rats | Upregulated protein expression | nih.gov |
Table 2: Effect of Alpha-Bisabolol on Oxidative Damage Markers
| Marker | Model System | Effect of Alpha-Bisabolol | Reference |
| Malondialdehyde (MDA) | Rat model of Parkinson's Disease | Inhibited formation | nih.govnih.gov |
| Malondialdehyde (MDA) | Human Erythrocytes | Maintained basal levels | researchgate.netresearchgate.net |
| Malondialdehyde (MDA) | Doxorubicin-induced Testicular Toxicity in Rats | Significantly reduced levels | nih.gov |
Reduction of Malondialdehyde (MDA) and Lipid Peroxidation
Alpha-bisabolol has demonstrated a significant capacity to reduce the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of cytotoxic byproducts. In a rat model of Parkinson's disease, treatment with alpha-bisabolol was found to significantly decrease elevated MDA levels in the midbrain, thereby mitigating lipid peroxidation. This protective effect is crucial in neurodegenerative contexts where oxidative stress plays a significant pathogenic role. Furthermore, studies on skin inflammation have also highlighted the ability of alpha-bisabolol to inhibit lipid peroxidation, suggesting its potential as a therapeutic agent against oxidative damage in various tissues. dntb.gov.uanih.govnih.gov
Decreased Protein Carbonyl Content (PCC)
Oxidative stress can also lead to the modification of proteins, resulting in the formation of protein carbonyl groups, a widely used marker of protein oxidation. Research has shown that alpha-bisabolol can effectively decrease protein carbonyl content (PCC). In studies involving neuro-2a cells, pretreatment with alpha-bisabolol led to a reduction in PCC, indicating its ability to protect proteins from oxidative damage. researchgate.net This protective mechanism is vital for maintaining protein structure and function, which are often compromised under conditions of elevated oxidative stress.
Restoration of Mitochondrial Membrane Potential (MMP)
The mitochondrion is a primary site of reactive oxygen species (ROS) production and is particularly susceptible to oxidative damage. A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP). A loss of MMP is an early event in apoptosis, or programmed cell death. Alpha-bisabolol has been shown to restore the loss of MMP in cells subjected to oxidative stress. researchgate.net In neuro-2a cells, alpha-bisabolol treatment helped maintain the integrity of the mitochondrial membrane, preventing the dissipation of MMP and subsequent apoptotic events. researchgate.net This restoration of mitochondrial function underscores the potent antioxidant and cytoprotective properties of alpha-bisabolol.
Anticancer Effects and Mechanisms of Action
Alpha-bisabolol has emerged as a promising natural compound with significant anticancer properties, demonstrated across a variety of cancer cell lines. Its mechanisms of action primarily involve the inhibition of cancer cell growth and the induction of programmed cell death.
Inhibition of Cancer Cell Proliferation and Viability
Alpha-bisabolol has been shown to exert a potent inhibitory effect on the proliferation and viability of various cancer cells. This cytotoxic activity is often dose- and time-dependent. For instance, in human and rat glioma cells, alpha-bisabolol induced a 50% reduction in cell viability at concentrations between 2.5 and 3.5 µM after 24 hours of treatment. nih.gov Notably, at similar concentrations, it did not affect the viability of normal rat glial cells, suggesting a degree of selectivity for cancer cells. nih.gov In non-small cell lung carcinoma (NSCLC) A549 cells, alpha-bisabolol exhibited an IC50 (the concentration required to inhibit the growth of 50% of cells) of 15 µM. jbuon.com Furthermore, studies on endometrial cancer cells have also confirmed the anti-proliferative effects of alpha-bisabolol. researchgate.netnih.gov
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Human and Rat Glioma Cells | Glioma | 2.5-3.5 µM (50% viability reduction) | nih.gov |
| A549 | Non-Small Cell Lung Carcinoma | 15 µM | jbuon.com |
| Endometrial Cancer Cells | Endometrial Cancer | Effective at inhibiting proliferation | researchgate.netnih.gov |
| Pancreatic Cancer Cells | Pancreatic Cancer | Inhibits proliferation | iiarjournals.orgresearchgate.net |
Induction of Apoptosis in Malignant Cells
A primary mechanism through which alpha-bisabolol exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. This process is characterized by a series of biochemical events that lead to distinct morphological changes and cell death, without inducing an inflammatory response.
Research has demonstrated that alpha-bisabolol triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. In glioma cells, treatment with alpha-bisabolol led to the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is a critical step in the apoptotic cascade, as cytochrome c activates caspases, a family of proteases that execute the apoptotic program.
The induction of apoptosis by alpha-bisabolol is further supported by the modulation of key regulatory proteins. In various cancer cell lines, alpha-bisabolol treatment has been associated with:
Upregulation of pro-apoptotic proteins: An increase in the expression of proteins such as Bax and Bad, which promote apoptosis.
Downregulation of anti-apoptotic proteins: A decrease in the expression of proteins like Bcl-2, which normally inhibit apoptosis. nih.gov
Activation of caspases: Increased activity of executioner caspases, such as caspase-3 and caspase-9, which are responsible for the cleavage of cellular substrates and the dismantling of the cell. nih.gov
For example, in MCF-7 human breast cancer cells, alpha-bisabolol treatment resulted in reduced levels of Bcl-2 and increased levels of Bax, Bad, Caspase-3, and Caspase-9. nih.gov Similarly, in human endothelial cells, a high concentration of alpha-bisabolol (5 µM) induced apoptosis, as evidenced by cytochrome c release, a reduction in the Bcl-2/Bax ratio, and caspase-3 activation. nih.gov
| Cancer Cell Line | Apoptotic Markers | Effect of Alpha-Bisabolol | Reference |
| Glioma Cells | Mitochondrial Membrane Potential, Cytochrome c | Dissipation of potential, Release from mitochondria | nih.gov |
| MCF-7 (Breast Cancer) | Bcl-2, Bax, Bad, Caspase-3, Caspase-9 | Decreased Bcl-2, Increased others | nih.gov |
| Human Endothelial Cells | Cytochrome c, Bcl-2/Bax ratio, Caspase-3 | Release of Cytochrome c, Reduced ratio, Activation | nih.gov |
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Alpha-bisabolol has demonstrated the capacity to inhibit these processes in pancreatic cancer cell lines. nii.ac.jpiiarjournals.org Invasiveness and motility of pancreatic cancer cells (KLM1, KP4, and Panc1) were significantly suppressed by alpha-bisabolol treatment. nii.ac.jpiiarjournals.org This inhibitory effect on cell migration and invasion suggests that alpha-bisabolol may have the potential to interfere with the metastatic spread of cancer.
Effect of Alpha-Bisabolol on Pancreatic Cancer Cell Motility and Invasion
| Cell Line | Effect on Invasiveness | Effect on Motility |
|---|---|---|
| KLM1 | Significantly Suppressed | Significantly Inhibited |
| KP4 | Significantly Suppressed | Significantly Inhibited |
| Panc1 | Significantly Suppressed | Significantly Inhibited |
Modulation of Key Signaling Pathways in Carcinogenesis
The anticancer effects of alpha-bisabolol are also attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer. In pancreatic cancer, alpha-bisabolol has been shown to induce the expression of Kisspeptin 1 receptor (KISS1R), a known metastasis suppressor. mdpi.comnii.ac.jpiiarjournals.org The inhibition of KISS1R weakened the inhibitory effect of alpha-bisabolol on the invasiveness of pancreatic cancer cells, indicating the importance of this pathway. nii.ac.jp Furthermore, alpha-bisabolol has been reported to inhibit the PI3K/Akt signaling pathway in non-small cell lung cancer cells and MCF-7 breast cancer cells. nih.govresearchgate.netmdpi.com The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its inhibition is a key strategy in cancer therapy. In MCF-7 cells, alpha-bisabolol treatment also led to the downregulation of NF-κB, a transcription factor that plays a critical role in inflammation, cell survival, and proliferation. researchgate.net
Anticancer Activity Spectrum in Preclinical Models
The efficacy of alpha-bisabolol as an anticancer agent has been evaluated in a variety of preclinical models, demonstrating a broad spectrum of activity.
Alpha-bisabolol has shown promise as a pro-apoptotic agent in primary human acute leukemia cells nih.govnih.gov. Studies on ex vivo blasts from 42 acute leukemia patients, including Philadelphia-negative and Philadelphia-positive B acute lymphoid leukemias (Ph-/Ph+ B-ALL) and acute myeloid leukemias (AML), demonstrated its ability to induce apoptosis nih.govdntb.gov.ua.
A clustering analysis of the sensitivity of these leukemia cells to alpha-bisabolol over 24 hours revealed varying degrees of responsiveness. Notably, a subset of B-ALL cells was particularly sensitive to low concentrations of alpha-bisabolol, with an IC50 of 14 ± 5 μM for the most sensitive cluster, which predominantly included Ph- B-ALL cells nih.gov. The mechanism of action in these cells involves direct damage to mitochondrial integrity, leading to a decrease in mitochondrial respiration and disruption of the mitochondrial membrane potential nih.gov. This pro-apoptotic activity was observed at dosages that spared normal leukocytes and hematopoietic stem cells, suggesting a degree of selectivity for cancer cells nih.gov.
In the context of breast cancer, alpha-bisabolol has been investigated for its effects on the MCF-7 human breast cancer cell line. Treatment with alpha-bisabolol was found to suppress cell growth and initiate apoptosis researchgate.netresearchgate.net. The molecular mechanisms underlying these effects include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bad, as well as caspases-3 and -9 researchgate.net. As previously mentioned, these effects are also linked to the inhibition of the NF-κB/Akt/PI3K signaling pathways researchgate.net.
Preclinical studies have highlighted the potential of alpha-bisabolol as a therapeutic agent for pancreatic cancer, a notoriously aggressive malignancy researchgate.netiiarjournals.org. Alpha-bisabolol induced a decrease in cell proliferation and viability in several pancreatic cancer cell lines (KLM1, KP4, Panc1, MIA Paca2), while not affecting normal pancreatic epithelial cells nih.gov. The anticancer effects in these cells were associated with the induction of apoptosis and the suppression of Akt activation nih.gov.
In vivo studies using subcutaneous and peritoneal xenograft nude mouse models of pancreatic cancer demonstrated that intragastric administration of alpha-bisabolol significantly inhibited tumor growth nih.gov. Furthermore, novel derivatives of alpha-bisabolol have been synthesized and shown to have even more potent inhibitory effects on the proliferation of pancreatic cancer cells than the parent compound researchgate.netiiarjournals.orgnih.gov. One such derivative, derivative 5, effectively prevented the progression of pancreatic cancer in vivo through the inhibition of AKT researchgate.netiiarjournals.org.
Table 2: Preclinical Models of Pancreatic Cancer Investigating Alpha-Bisabolol
| Model Type | Cell Lines | Key Findings | Reference |
| In Vitro | KLM1, KP4, Panc1, MIA Paca2 | Decreased cell proliferation and viability, apoptosis induction, Akt suppression | nih.gov |
| In Vivo (Xenograft) | KLM1 | Inhibition of tumor growth | nih.gov |
| In Vivo (Xenograft) | Not specified | Inhibition of tumor growth and peritoneal dissemination by alpha-bisabolol and its derivatives | iiarjournals.org |
The human liver carcinoma cell line, HepG2, has been used as a preclinical model to investigate the anticancer effects of alpha-bisabolol thebioscan.comnih.govresearchgate.net. In these cells, alpha-bisabolol was shown to induce dose- and time-dependent apoptosis nih.gov. The apoptotic mechanism involves both the Fas-mediated (extrinsic) and mitochondrial-related (intrinsic) pathways nih.gov.
Key molecular events observed in alpha-bisabolol-treated HepG2 cells include the cleavage of poly(ADP-ribose) polymerase (PARP) and caspases, the release of cytochrome c from the mitochondria, downregulation of the anti-apoptotic protein Bcl-2, and translocation of the pro-apoptotic proteins Bax, Bak, and Bid to the mitochondria nih.gov. As mentioned earlier, the accumulation of nuclear wild-type p53 and the up-regulated expression of NF-κB were also implicated in this process nih.gov.
Non-Small Cell Lung Carcinoma (NSCLC A549 cells)
Alpha-bisabolol has demonstrated significant anticancer activity against human non-small cell lung carcinoma (NSCLC) A549 cells. nih.govjbuon.com Research indicates that its effects are multifaceted, targeting key pathways involved in cancer cell proliferation and survival. nih.govjbuon.com Studies have shown that alpha-bisabolol induces apoptosis, or programmed cell death, in A549 cells and causes cell cycle arrest at the G2/M phase. nih.gov
The mechanism of action involves the mitochondrial pathway of apoptosis. nih.gov Furthermore, alpha-bisabolol has been observed to inhibit the migration and invasion of A549 cells, which are crucial processes in cancer metastasis. nih.govjbuon.com This inhibition is associated with the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.govjbuon.com The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for alpha-bisabolol in A549 cells has been reported to be 15 μM. nih.govchemsrc.com
In addition to its individual effects, the synergistic impact of alpha-bisabolol with other natural compounds has been explored. A combination of phytol and alpha-bisabolol has been shown to synergistically induce both autophagy and apoptosis in A549 cells, suggesting a potential for combination therapies. nih.gov
Table 1: Effects of Alpha-Bisabolol on NSCLC A549 Cells
| Biological Effect | Observed Outcome | Associated Pathway/Mechanism |
|---|---|---|
| Cytotoxicity | Induces cell death with an IC50 of 15 μM nih.govchemsrc.com | - |
| Cell Cycle | Arrest at G2/M phase nih.gov | - |
| Apoptosis | Induction of mitochondrial apoptosis nih.gov | Mitochondrial Pathway |
| Cell Migration | Inhibition of cell migration and invasion nih.govjbuon.com | - |
| Signaling Pathway | Inhibition of PI3K/AKT signaling nih.govjbuon.com | PI3K/AKT Pathway |
| Synergistic Effects | Induces autophagy and apoptosis in combination with Phytol nih.gov | - |
Glioblastoma (Alpha-bisabolol oxide B)
Alpha-bisabolol and its derivatives have shown promise in targeting glioblastoma, an aggressive form of brain cancer. dergipark.org.trresearchgate.net Studies have demonstrated that alpha-bisabolol can strongly induce apoptosis in both human and rat glioma cells in a time- and dose-dependent manner. researchgate.netnih.gov This cytotoxic effect appears to be selective, as normal rat glial cells were not affected at the same concentrations that induced death in glioma cells. nih.gov The mechanism of apoptosis induction involves the intrinsic mitochondrial pathway, characterized by the dissipation of the mitochondrial inner transmembrane potential and the release of cytochrome c from the mitochondria. researchgate.net
Notably, a derivative of alpha-bisabolol, alpha-bisabolol oxide B, has been identified as a potential agent against glioblastoma. dergipark.org.tr In silico studies have suggested that alpha-bisabolol oxide B may act by inhibiting the bcl-2 family of proteins, which are key regulators of apoptosis. dergipark.org.tr These computational analyses indicate that alpha-bisabolol oxide B has a high binding affinity for these anti-apoptotic proteins, suggesting its potential to promote cancer cell death. dergipark.org.trresearchgate.net Further research has also indicated that alpha-bisabolol can modulate the adenosinergic system in glioma cells, contributing to its anti-proliferative effects. nih.gov
Table 2: Effects of Alpha-Bisabolol and its Derivatives on Glioblastoma Cells
| Compound | Cell Line(s) | Key Findings | Mechanism of Action |
|---|---|---|---|
| Alpha-Bisabolol | Human and rat glioma cells researchgate.netnih.gov | Strong, time- and dose-dependent induction of apoptosis researchgate.netnih.gov | Intrinsic mitochondrial pathway, release of cytochrome c researchgate.net |
| Alpha-Bisabolol | C6 and U138-MG glioma cells nih.gov | Decreased cell viability nih.gov | Modulation of the adenosinergic system nih.gov |
| Alpha-bisabolol oxide B | - | Potential inhibitor of bcl-2 family proteins dergipark.org.tr | Inhibition of anti-apoptotic proteins (in silico) dergipark.org.tr |
Neuroprotective Actions and Neurological Disease Models
Alpha-bisabolol has demonstrated significant neuroprotective effects in models of neurodegenerative diseases, particularly Parkinson's disease. nih.govnih.gov Research has focused on its ability to counteract the cellular damage and functional decline associated with this condition. nih.govnih.gov
Protection Against Neurodegeneration (e.g., Parkinson's Disease)
Studies utilizing a rotenone-induced rat model of Parkinson's disease have highlighted the therapeutic potential of alpha-bisabolol. nih.govnih.gov Rotenone is a neurotoxin that induces Parkinson's-like pathology by inhibiting mitochondrial complex-I, leading to oxidative stress, neuroinflammation, and ultimately, the death of dopaminergic neurons. nih.govnih.gov
Attenuation of Dopaminergic Neuronal Loss
A key pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra region of the brain. frontiersin.org Treatment with alpha-bisabolol has been shown to significantly prevent this rotenone-induced loss of dopaminergic neurons and their fibers in both the substantia nigra and the striatum. nih.govnih.govresearchgate.net This protective effect helps to preserve the integrity of the nigrostriatal pathway, which is crucial for motor control. nih.govnih.gov
Improvement of Locomotor Activity
The depletion of dopamine resulting from neuronal loss leads to the characteristic motor deficits observed in Parkinson's disease. frontiersin.org In a Drosophila melanogaster model of rotenone-induced toxicity, alpha-bisabolol treatment led to an improvement in locomotor activity. scispace.com Similarly, in a rat model, it was observed that the antioxidative and anti-inflammatory properties of alpha-bisabolol helped to abrogate rotenone-induced motor deficits. nih.gov However, in a streptozotocin-induced animal model of Alzheimer's disease, alpha-bisabolol treatment did not affect motor activity. auctoresonline.org
Preservation of Mitochondrial Complex-I Activity
Mitochondrial dysfunction, particularly the inhibition of mitochondrial complex-I, is a central mechanism in the pathogenesis of Parkinson's disease. frontiersin.orgfrontiersin.org Rotenone directly inhibits this complex, leading to impaired energy production and increased oxidative stress. nih.govnih.gov Studies have shown that alpha-bisabolol treatment can reinstate the activity of mitochondrial complex-I in rotenone-induced models of Parkinson's disease in both rats and Drosophila melanogaster. nih.govresearchgate.net By preserving the function of this critical mitochondrial enzyme, alpha-bisabolol helps to mitigate the downstream cellular damage. nih.govnih.gov
Table 3: Neuroprotective Effects of Alpha-Bisabolol in Parkinson's Disease Models
| Neuroprotective Action | Model System | Key Research Finding |
|---|---|---|
| Attenuation of Dopaminergic Neuronal Loss | Rotenone-induced rat model nih.govnih.govresearchgate.net | Significantly prevented the loss of dopaminergic neurons and fibers in the substantia nigra and striatum. nih.govnih.govresearchgate.net |
| Improvement of Locomotor Activity | Rotenone-induced Drosophila melanogaster model scispace.com | Showed improvement in locomotor activity. scispace.com |
| Improvement of Locomotor Activity | Rotenone-induced rat model nih.gov | Abrogated motor deficits through antioxidative and anti-inflammatory properties. nih.gov |
| Preservation of Mitochondrial Complex-I Activity | Rotenone-induced rat model nih.govnih.gov | Reinstated the levels and activity of mitochondrial complex-I. nih.govnih.gov |
| Preservation of Mitochondrial Complex-I Activity | Rotenone-induced Drosophila melanogaster model researchgate.net | Reinstated the activity of mitochondrial complex-I. researchgate.net |
Modulation of Alzheimer's Disease Pathophysiology
Alpha-bisabolol has demonstrated significant potential in modulating the key pathological hallmarks of Alzheimer's disease (AD). Research indicates its ability to interfere with the amyloid cascade, protect neurons from amyloid-beta (Aβ)-induced damage, and inhibit enzymes crucial to the disease's progression.
Inhibition of Amyloid-Beta (Aβ) Aggregation and Fibrillization
A primary pathological feature of Alzheimer's disease is the accumulation and aggregation of amyloid-beta peptides into senile plaques. nih.gov Alpha-bisabolol has shown a notable ability to interfere with this process. Studies have demonstrated that it can inhibit the aggregation of Aβ peptides and also disaggregate pre-formed mature fibrils. nih.govresearchgate.net
In laboratory settings, the anti-aggregation potential of alpha-bisabolol has been confirmed using various analytical techniques. The Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils, revealed that co-treatment of Aβ peptides with alpha-bisabolol led to a significant decrease in fluorescence intensity, indicating a reduction in Aβ aggregation. nih.govresearchgate.net This suggests that alpha-bisabolol prevents the formation of the oligomers that lead to fibril formation. nih.gov
Further evidence comes from advanced imaging and spectroscopic methods. Techniques such as Confocal Laser Scanning Microscopy (CLSM), Transmission Electron Microscopy (TEM), and Fourier Transform Infrared (FTIR) spectroscopy have substantiated alpha-bisabolol's ability to hamper the formation of Aβ fibrils. nih.govresearchgate.net These studies show that alpha-bisabolol not only inhibits the initial aggregation but also disrupts the structure of already formed fibrils, highlighting its dual action in combating amyloid plaque formation. nih.gov
Reduction of Aβ-Induced Neurotoxicity and Apoptosis
The aggregation of Aβ peptides is highly toxic to neurons, leading to cellular damage and programmed cell death, or apoptosis, which contributes to the cognitive decline seen in AD. nih.govresearchgate.net Alpha-bisabolol has been shown to protect neuronal cells from this Aβ-induced neurotoxicity. researchgate.netauctoresonline.org
Studies using neuronal cell lines, such as PC12 and Neuro-2a (N2a), have demonstrated the neuroprotective efficacy of alpha-bisabolol. researchgate.netauctoresonline.org When these cells are exposed to toxic Aβ peptides, significant damage and cell death occur. However, treatment with alpha-bisabolol has been found to rescue these cells from neurotoxicity and chromosomal damage. nih.govauctoresonline.org In some studies, the protective effects of alpha-bisabolol against Aβ-induced neurotoxicity were comparable to those of donepezil, a standard medication used for AD treatment. researchgate.net
Furthermore, alpha-bisabolol has been shown to reduce apoptosis. It has been reported to inhibit the production of caspase-3, a key enzyme in the apoptotic pathway, and increase the expression of anti-apoptotic proteins. auctoresonline.org By preventing apoptosis, alpha-bisabolol helps maintain the survival and integrity of neuronal cells in the presence of toxic Aβ peptides. nih.govresearchgate.net
Attenuation of Cholinesterase (AChE, BuChE) Activity
A significant aspect of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for memory and learning. This deficit is largely due to the activity of enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which break down ACh in the synaptic cleft. nih.gov Inhibiting these enzymes is a key therapeutic strategy for AD.
Alpha-bisabolol has been identified as a potent inhibitor of both AChE and BuChE. nih.govresearchgate.net In vitro studies have shown that alpha-bisabolol can significantly reduce the activity of these enzymes. auctoresonline.orgnih.gov One study reported that alpha-bisabolol alone exhibited a maximum AChE inhibitory activity of 87%, with an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of less than 10 μg/ml. researchgate.net This potent inhibitory effect helps to increase the availability of acetylcholine in the brain, which may in turn support cognitive function. nih.gov The inhibitory action of alpha-bisabolol-loaded solid lipid nanoparticles on AChE has also been demonstrated, suggesting potential for improved delivery and efficacy. researchgate.net
Inhibition of β-Secretase Activity
The production of the Aβ peptide itself is a critical step in AD pathology. It is formed when the amyloid precursor protein (APP) is sequentially cleaved by two enzymes: β-secretase (also known as BACE1) and γ-secretase. nih.govsemanticscholar.org Inhibiting the activity of β-secretase is a primary therapeutic target to prevent the formation of Aβ in the first place. nih.govresearchgate.net
Research has shown that alpha-bisabolol can function as a β-secretase inhibitor. auctoresonline.org Studies using Neuro-2a cells have demonstrated that alpha-bisabolol significantly reduces β-secretase activity. researchgate.net By inhibiting this enzyme, alpha-bisabolol directly intervenes in the amyloidogenic pathway, reducing the generation of the toxic Aβ peptide and thereby mitigating one of the root causes of Alzheimer's disease. auctoresonline.org
Cognitive Enhancement Effects (Memory Improvement)
Beyond its direct effects on the pathological markers of Alzheimer's disease, alpha-bisabolol has also shown promise in improving cognitive functions, particularly memory. auctoresonline.orgnih.gov In animal models of cognitive impairment, treatment with alpha-bisabolol has led to significant improvements in various types of memory.
Studies in animal models of sporadic Alzheimer's disease reported that treatment with alpha-bisabolol significantly improved impairments in working memory, avoidance memory, recognition memory, and spatial memory, without affecting motor activity. auctoresonline.org In other models, such as those involving cognitive dysfunction induced by chemotherapy agents like doxorubicin, alpha-bisabolol attenuated memory deficits. nih.govfrontiersin.org It also demonstrated positive effects in improving memory deficits caused by cerebral ischemia. nih.gov
The mechanisms underlying these cognitive enhancements are multifaceted. Alpha-bisabolol has been found to enhance synaptic plasticity by activating signaling pathways such as BDNF/TrKB. nih.govfrontiersin.org It also increases the levels of neurotransmitters that are essential for memory, including acetylcholine, serotonin (5-HT), and dopamine (DA). nih.govfrontiersin.org
Anxiolytic and Antidepressant Effects
In addition to its neuroprotective and cognitive-enhancing properties, alpha-bisabolol has been investigated for its potential anxiolytic (anxiety-reducing) and antidepressant effects.
In studies using animal models of depression, such as the Chronic Unpredictable Mild Stress (CUMS) model, administration of alpha-bisabolol successfully attenuated depressive and anxious-like behaviors. archivespp.plarchivespp.pl The effects were observed in behavioral tests like the forced swimming test and sucrose preference test, with results being comparable to the conventional antidepressant drug, fluoxetine. archivespp.plarchivespp.pl The proposed mechanism for these effects involves the mitigation of oxidative stress, as evidenced by a significant reduction in thiobarbituric acid reactive substances (TBARS) levels in the hippocampus. archivespp.plarchivespp.pl
The anxiolytic effects have also been demonstrated in models such as the elevated plus maze test. researchgate.net These findings suggest that alpha-bisabolol may have therapeutic potential for neuropsychiatric disorders, relieving states of depression and anxiety by modulating the brain's response to stress and reducing oxidative damage. archivespp.plarchivespp.pl
Research Findings on Alpha-Bisabolol
| Pharmacological Activity | Key Finding | Model System | Reference |
|---|---|---|---|
| Inhibition of Aβ Aggregation | Reduces aggregation propensity of Aβ and disaggregates mature fibrils. | In vitro assays (ThT), PC12 cells | nih.govresearchgate.net |
| Reduction of Aβ-Induced Neurotoxicity | Rescues neuronal cells from Aβ-induced damage and apoptosis. | PC12 and Neuro-2a cells | nih.govresearchgate.netauctoresonline.org |
| Cholinesterase Inhibition | Significantly inhibits AChE and BuChE activity, with AChE inhibition up to 87%. | In vitro assays, Neuro-2a cells | auctoresonline.orgnih.govresearchgate.net |
| β-Secretase Inhibition | Reduces the activity of the β-secretase (BACE1) enzyme. | Neuro-2a cells | auctoresonline.orgresearchgate.net |
| Cognitive Enhancement | Improves working, spatial, recognition, and aversive memory. | Animal models of AD and cognitive impairment | auctoresonline.orgnih.govnih.gov |
| Anxiolytic & Antidepressant Effects | Attenuates depressive and anxiety-like behaviors, comparable to fluoxetine. | Animal models of stress and depression | archivespp.plarchivespp.pl |
Peripheral Nervous System Modulation
Alpha-Bisabolol has been identified as a novel agent for peripheral nerve blockade. Its mechanism of action involves the direct modulation of nerve excitability. Studies on isolated mouse sciatic nerves have demonstrated that alpha-Bisabolol can reduce neuronal excitability in a concentration-dependent manner researchgate.net. This effect is characterized by a decrease in the amplitude of the compound action potential (CAP), which is the summation of action potentials from all the nerve fibers in a nerve bundle.
The reduction in nerve excitability induced by alpha-Bisabolol is suggested to be irreversible, as the effect was not reversed after washing out the compound from the nerve preparation researchgate.net. This characteristic distinguishes it from some classical local anesthetics. The antinociceptive effects of alpha-Bisabolol are believed to be related to its ability to decrease peripheral nerve excitability researchgate.net.
The peripheral nerve blockade elicited by alpha-Bisabolol is thought to be mediated through its interaction with voltage-dependent sodium channels. These channels are crucial for the generation and propagation of action potentials along nerve fibers. By blocking these channels, local anesthetics and other nerve-blocking agents can prevent the transmission of nerve impulses, including pain signals.
Research suggests that the decreased nervous excitability caused by alpha-Bisabolol is likely due to a blockade of voltage-dependent sodium channels researchgate.net. The pattern of changes observed in the depolarization and repolarization phases of the compound action potential in the presence of alpha-Bisabolol shows similarities to the effects of lidocaine, a well-known sodium channel blocker researchgate.net. However, unlike lidocaine, the action of alpha-Bisabolol does not appear to be use-dependent, indicating a different mode of interaction with the sodium channels researchgate.net.
This interaction with voltage-dependent sodium channels provides a molecular basis for the observed peripheral nerve blocking and antinociceptive properties of alpha-Bisabolol.
Antimicrobial Properties
Antibacterial Activity Spectrum
Alpha-Bisabolol has demonstrated a notable spectrum of antibacterial activity, with a particular potency against Gram-positive bacteria thegoodscentscompany.com. Its efficacy against these bacteria is attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death.
Studies have shown that alpha-Bisabolol is a potent inhibitor of various Gram-positive bacteria. For instance, it has been reported to be effective against Staphylococcus aureus and Solobacterium moorei, a bacterium associated with halitosis nih.gov. In the case of S. moorei, alpha-Bisabolol exhibited a dose-dependent killing effect nih.gov.
Furthermore, alpha-Bisabolol has been shown to enhance the susceptibility of Staphylococcus aureus to a range of clinically important antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin asm.org. This suggests a synergistic effect where alpha-Bisabolol can potentiate the action of other antimicrobial agents. While it also shows some activity against Gram-negative bacteria, the effect is generally less pronounced, likely due to the additional protective outer membrane present in these bacteria asm.org.
Below is a table summarizing the antibacterial activity of alpha-Bisabolol against various bacterial strains.
| Bacterium | Type | Activity | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | Inhibitory, Synergistic with antibiotics | Not consistently reported |
| Solobacterium moorei | Gram-positive | Dose-dependent killing | Not specified |
| Escherichia coli | Gram-negative | Synergistic with gentamicin | Not specified |
| Pseudomonas aeruginosa | Gram-negative | No significant intrinsic activity | Not specified |
Table 1: Antibacterial Activity Spectrum of Alpha-Bisabolol
Antifungal Activity Spectrum
Alpha-Bisabolol also possesses notable antifungal properties, demonstrating activity against both yeasts and dermatophytes.
Alpha-Bisabolol has been shown to be effective against various Candida species. It inhibits pathogenic traits of Candida albicans, including the transition from yeast to hyphal form and biofilm development, at concentrations as low as 0.125 mg/ml. nih.gov Liposomal formulations of alpha-Bisabolol have demonstrated potentiating effects when combined with fluconazole against C. albicans and C. tropicalis. researchgate.net Studies have confirmed its inhibitory activity against C. albicans, C. krusei, and C. tropicalis. researchgate.net
Research has confirmed the antidermatophytic potential of alpha-Bisabolol. It has shown inhibitory activity against a range of dermatophytes, including Trichophyton tonsurans, Trichophyton mentogrophytes, Trichophyton rubrum, and Microsporum canis. nih.govnih.gov One study evaluated nine natural skin-lightening agents and found alpha-Bisabolol to have the best antifungal activity against all tested dermatophytes. nih.gov For instance, against T. mentagrophytes and T. tonsurans, it achieved approximately 70% inhibition at concentrations of 100 µg/mL and 200 µg/mL. nih.gov
Table 2: Antifungal Activity of Alpha-Bisabolol
| Fungus | Type | Noted Effects |
|---|---|---|
| Candida albicans | Yeast | Inhibits biofilm development and hyphal switching nih.gov |
| Candida krusei | Yeast | Susceptible to alpha-Bisabolol researchgate.net |
| Candida tropicalis | Yeast | Susceptible to alpha-Bisabolol researchgate.net |
| Trichophyton tonsurans | Dermatophyte | Growth inhibition observed nih.govnih.gov |
| Trichophyton mentogrophytes | Dermatophyte | Growth inhibition observed nih.govnih.gov |
| Trichophyton rubrum | Dermatophyte | Growth inhibition observed nih.govnih.gov |
| Microsporum canis | Dermatophyte | Growth inhibition observed nih.govnih.gov |
Synergistic Effects with Conventional Antibiotics
One of the most significant aspects of alpha-Bisabolol's antimicrobial profile is its ability to act synergistically with conventional antibiotics, enhancing their efficacy. This modulatory effect has been observed against both Gram-positive and Gram-negative bacteria.
Treatment with low concentrations of alpha-Bisabolol has been found to enhance the susceptibility of Staphylococcus aureus to antibiotics such as ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. asm.orgresearchgate.net A synergistic effect has been specifically noted when alpha-Bisabolol is combined with norfloxacin against S. aureus. nih.gov
Furthermore, it has demonstrated synergism against E. coli when used in combination with gentamicin. nih.gov This ability to potentiate the action of existing antibiotics makes alpha-Bisabolol a promising candidate for combination therapies, potentially helping to combat multidrug-resistant bacteria. nih.gov
Table 3: Synergistic Effects of Alpha-Bisabolol with Antibiotics
| Bacterium | Antibiotic | Observed Effect |
|---|---|---|
| Staphylococcus aureus | Ciprofloxacin, Clindamycin, Erythromycin, Gentamicin, Tetracycline, Vancomycin, Norfloxacin | Enhanced susceptibility / Synergistic effect asm.orgnih.govresearchgate.net |
| Escherichia coli | Gentamicin | Synergistic effect nih.gov |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial and synergistic activities of alpha-Bisabolol are believed to stem from its interaction with bacterial cell structures and functions. The primary proposed mechanisms include disruption of the cell membrane and inhibition of efflux pumps.
The lipophilic nature of this sesquiterpene allows it to interfere with the bacterial cell membrane, disrupting its normal barrier function. nih.gov This disruption can lead to increased permeability, allowing antibiotics and other antimicrobial compounds to more easily enter the bacterial cell and reach their targets. researchgate.net This mechanism is thought to be more pronounced in Gram-positive bacteria due to the absence of an outer membrane. researchgate.net
Additionally, alpha-Bisabolol has been identified as a potential efflux pump inhibitor (EPI). nih.gov Efflux pumps are proteins that bacteria use to expel toxic substances, including antibiotics, from the cell, which is a major mechanism of drug resistance. frontiersin.orgmdpi.com By inhibiting these pumps, such as the NorA and TetK pumps in Staphylococcus aureus, alpha-Bisabolol can increase the intracellular concentration of antibiotics, thereby restoring or potentiating their activity. nih.govnih.gov For instance, in combination with norfloxacin, alpha-Bisabolol reduced the antibiotic's MIC against a NorA-expressing S. aureus strain from 256 μg/mL to 32 μg/mL. nih.gov It has also shown the ability to potentiate the action of tetracycline. nih.gov
Other Reported Pharmacological Activities
Beyond its antimicrobial effects, alpha-bisabolol exhibits a range of other significant pharmacological activities, including analgesic, cardioprotective, nephroprotective, and skin-related therapeutic effects.
Alpha-bisabolol has demonstrated significant pain-relieving properties in various experimental models of pain. It has been shown to inhibit inflammatory and neuropathic pain by acting on Cav3.2 T-type calcium channels. nih.govnih.govresearchgate.net This mechanism is crucial as these channels are involved in pain signaling pathways. In models of acute inflammatory pain, such as the formalin test, intrathecally administered alpha-bisabolol reduced nocifensive responses in both phases of the test nih.govnih.gov. It also effectively reduced thermal hyperalgesia in a chronic inflammatory pain model and mechanical hypersensitivity in a neuropathic pain model nih.govnih.gov. Further studies have indicated that its analgesic action is likely related to its anti-inflammatory properties, such as the ability to decrease the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), rather than a centrally-mediated mechanism mdpi.comresearchgate.netresearchgate.net. It has also shown efficacy in reducing orofacial and corneal nociceptive pain mdpi.comnih.gov.
Table 2: Antinociceptive (Analgesic) Effects of Alpha-Bisabolol
| Pain Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Inflammatory & Neuropathic Pain | Reduced thermal hyperalgesia and mechanical hypersensitivity. | Inhibition of Cav3.2 T-type calcium channels. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| Formalin-induced Inflammatory Pain | Reduced nocifensive licking and biting responses. | Peripheral anti-inflammatory action. nih.govresearchgate.net | nih.govresearchgate.net |
| Carrageenan-induced Pleurisy | Inhibited TNF-α production. | Reduction of pro-inflammatory cytokines. mdpi.com | mdpi.com |
| Orofacial Pain | Decreased face-rubbing behavior. | Attenuation of orofacial pain. mdpi.com | mdpi.com |
| Corneal Pain | Reduced eye-wiping behavior, indicating analgesia. | Corneal antinociceptive activity. nih.gov | nih.gov |
Alpha-bisabolol has shown promising cardioprotective effects, particularly against the cardiotoxicity induced by the chemotherapeutic agent doxorubicin. nih.govnih.govmdpi.com Doxorubicin's clinical use is often limited by its adverse effects on the heart. Studies in rat models have demonstrated that alpha-bisabolol can protect the myocardium from doxorubicin-induced damage. nih.govmdpi.com The protective mechanism is attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govresearchgate.net Alpha-bisabolol favorably modulates several cellular signaling pathways, including the Nrf2/Keap-1/HO-1 and Akt/mTOR/GSK-3β pathways, and counters oxidative stress and inflammation by inhibiting the NF-κB/p38/MAPK signaling cascade and NLRP3 inflammasome activation. nih.govmdpi.com By reversing the cellular, molecular, and structural damage in cardiac tissues caused by doxorubicin, alpha-bisabolol emerges as a potential agent to mitigate chemotherapy-induced cardiac injury. nih.govmdpi.com
Similar to its cardioprotective effects, alpha-bisabolol also exerts protective actions on the kidneys, notably against nephrotoxicity induced by the chemotherapy drug cisplatin. nih.govnih.gov Cisplatin-induced acute kidney injury is a significant clinical problem characterized by inflammation and oxidative stress. Research has shown that alpha-bisabolol can mitigate these effects. nih.govnih.govresearchgate.net In murine models, alpha-bisabolol treatment significantly reduced markers of kidney injury and lessened acute tubular necrosis. nih.govnih.gov The underlying mechanism involves the reduction of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) and markers of oxidative stress in the renal tissue. nih.govnih.gov This protective action is mediated, at least in part, through the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a key regulator of the inflammatory response. nih.govnih.govmedchemexpress.com It has also been shown to protect against doxorubicin-induced renal toxicity by modulating NF-κB/MAPK signaling and apoptosis mdpi.com.
While alpha-bisabolol is widely recognized for its anti-inflammatory and skin-soothing effects, its therapeutic benefits for the skin extend further. carmellcosmetics.comnanu-skincare.comnih.gov It promotes wound healing and skin regeneration by stimulating the growth of fibroblasts, which are crucial for collagen production and skin repair. prescription-professional.nl Its antioxidant properties help to neutralize free radicals, thereby protecting skin cells from oxidative stress, which is a major contributor to skin aging. prescription-professional.nl This can help maintain skin elasticity and reduce the appearance of fine lines. prescription-professional.nl Furthermore, alpha-bisabolol possesses antimicrobial and antifungal properties, which are beneficial for maintaining skin hygiene and treating certain skin infections. prescription-professional.nlregimenlab.com Some studies also suggest that it has a skin-lightening effect, as it can inhibit melanin (B1238610) synthesis, making it a useful ingredient in products targeting hyperpigmentation. carmellcosmetics.comprescription-professional.nl
Table 3: Other Pharmacological and Therapeutic Effects of Alpha-Bisabolol
| Pharmacological Action | Model/Context | Key Findings & Mechanisms | Reference |
|---|---|---|---|
| Cardioprotective | Doxorubicin-induced cardiotoxicity in rats | Protects myocardium via antioxidant, anti-inflammatory, and anti-apoptotic effects; modulates Nrf2, Akt/mTOR, and NF-κB pathways. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |
| Nephroprotective | Cisplatin-induced nephrotoxicity in mice | Mitigates kidney injury by reducing inflammation and oxidative stress through inhibition of NF-κB activation. nih.govnih.govmedchemexpress.com | nih.govnih.govmedchemexpress.com |
| Wound Healing | Skin repair | Stimulates fibroblast growth, enhancing collagen production and skin regeneration. carmellcosmetics.comprescription-professional.nl | carmellcosmetics.comprescription-professional.nl |
| Antioxidant (Skin) | Skin aging | Neutralizes free radicals, protecting against oxidative damage and helping to maintain skin elasticity. prescription-professional.nl | prescription-professional.nl |
| Skin Lightening | Hyperpigmentation | Inhibits melanin synthesis, contributing to a more even skin tone. carmellcosmetics.comprescription-professional.nl | carmellcosmetics.comprescription-professional.nl |
Skin-Related Therapeutic Effects (Beyond Anti-inflammatory)
Pigmentation Modulation (Skin Lightening/Depigmenting)
Alpha-bisabolol has demonstrated notable efficacy as a skin-lightening agent, influencing several key stages of melanogenesis, the process of melanin production. Its depigmenting effects are attributed to a multi-target mechanism that includes direct enzyme inhibition and modulation of critical signaling pathways.
Clinical and in-vivo studies have consistently validated the ability of alpha-bisabolol to reduce melanin content in the skin. In a study involving 28 female subjects with pigmented skin, a cream containing alpha-bisabolol applied daily for eight weeks resulted in a significant lightening effect for the majority of participants nih.gov. Another study on Thai women demonstrated that creams containing 0.1% to 1.0% alpha-bisabolol significantly decreased melanin content and increased skin lightness after four weeks of application mfu.ac.th. Specifically, a 1.0% concentration reduced melanin content by approximately 28.6 in normal skin, while concentrations of 0.1% and 0.5% were effective in hyperpigmented skin mfu.ac.th. A study on Asian women using a 0.5% this compound cream found a 24% reduction in UV-induced pigmentation after eight weeks drbeautiology.com.
Table 1: Clinical Studies on Alpha-Bisabolol for Melanin Reduction
| Study Participants | Concentration of Alpha-Bisabolol | Duration | Key Findings | Reference |
| 28 Asian Women | 0.5% | 8 weeks | Significant lightening effect in pigmented skin. | nih.govdrbeautiology.comh1.co |
| 15 Thai Women | 0.1% - 1.0% | 4 weeks | Significant decrease in melanin content and increase in skin lightness. | mfu.ac.th |
Beyond direct enzyme inhibition, alpha-bisabolol influences the genetic expression of key melanogenic factors. It has been found to alter the gene expression of Microphthalmia-associated transcription factor (MITF) and tyrosinase researchgate.net. MITF is a master regulator in melanogenesis, controlling the transcription of tyrosinase and other related proteins like TRP-1 and TRP-2 researchgate.netnih.gov. By down-regulating the expression of the MITF gene, alpha-bisabolol effectively suppresses the entire cascade of melanin production, leading to a more profound and sustained depigmenting effect researchgate.net.
The depigmenting action of alpha-bisabolol is also linked to its ability to interfere with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a critical pathway in melanogenesis drbeautiology.comresearchgate.net. Specifically, alpha-bisabolol inhibits the phosphorylation of the cAMP Response Element-Binding (CREB) protein h1.coresearchgate.net. The phosphorylation of CREB is a crucial step that leads to the activation of MITF expression nih.govmdpi.com. By blocking CREB phosphorylation, which is induced by stimuli like the alpha-melanocyte-stimulating hormone (α-MSH), alpha-bisabolol effectively inhibits α-MSH-induced melanogenesis h1.coresearchgate.net. This mechanism suggests that alpha-bisabolol acts upstream in the signaling cascade to prevent the initiation of the melanin synthesis process researchgate.net.
Wound Healing Properties
Table 2: Wound Healing Activity of Alpha-Bisabolol
| Study Model | Effective Dose (ED50) | Noted Mechanism | Reference |
| In vivo (mice) | 228 µg/g | Stimulation of fibroblast growth. | nanu-skincare.comnih.govprescription-professional.nl |
Anti-Aging Effects (e.g., Wrinkle Improvement)
The anti-aging properties of alpha-bisabolol are attributed to its antioxidant, anti-inflammatory, and collagen-modulating activities dermafactors.com. As a potent antioxidant, it helps neutralize free radicals, which are a primary cause of oxidative stress and cellular damage that lead to skin aging, fine lines, and reduced elasticity prescription-professional.nldermafactors.com.
Research indicates that alpha-bisabolol can inhibit the activity of collagenase, an enzyme that breaks down collagen, while simultaneously promoting collagen biosynthesis at a molecular level google.com. This dual action helps to maintain the structural integrity of the skin and can contribute to the improvement of skin wrinkles google.com. In a study on aged mice, topical application of an alpha-bisabolol gel improved signs of skin aging by increasing the thickness of the epidermis and boosting the content of dermal collagen fibers and collagen I nih.gov. Furthermore, in vitro studies have shown that it can delay the senescence of human skin fibroblasts, further supporting its role as an anti-aging agent nih.gov.
Table 3: Summary of Anti-Aging Research Findings for Alpha-Bisabolol
| Study Type | Model | Key Findings | Reference |
| In vivo | Aged BALB/c mice | Improved epidermal thickness; increased dermal collagen fibers and collagen I content. | nih.gov |
| In vitro | Human Skin Fibroblasts (HSF) | Delayed cellular senescence by reducing senescence-associated β-galactosidase expression. | nih.gov |
| Mechanistic | Molecular level | Inhibits collagenase activity and promotes collagen biosynthesis. | google.com |
Protection Against UV-induced Skin Injury
The mechanism behind this protection involves the inhibition of pro-inflammatory cytokines. prescription-professional.nlcarmellcosmetics.com Research has shown that skin barrier disruption and UV-induced erythema are associated with elevated levels of interleukin-1 (IL-1) and prostaglandin E2 (PGE2). cosmeticsandtoiletries.com Alpha-bisabolol's ability to modulate these inflammatory pathways contributes to its effectiveness in protecting the skin from solar radiation.
Collagenase Activity Inhibition and Collagen Synthesis Facilitation
Alpha-bisabolol plays a significant role in maintaining the integrity of the extracellular matrix (ECM) through its dual action on collagen. carmellcosmetics.comnih.gov It actively inhibits collagenase, the enzyme responsible for the degradation of collagen. google.comtypology.com By preventing the breakdown of collagen fibers, alpha-bisabolol helps to preserve skin suppleness and structure. typology.com
Simultaneously, the compound promotes the biological synthesis of new collagen at a molecular level. google.comgoogle.comgoogle.com It stimulates the growth of fibroblasts, which are the primary cells responsible for producing collagen and repairing skin tissue. prescription-professional.nl Studies have shown that alpha-bisabolol can upregulate the expression of collagen II, further contributing to the protective effects on the ECM. carmellcosmetics.comnih.gov This combined effect of inhibiting collagen degradation and promoting its synthesis makes alpha-bisabolol a valuable agent in addressing skin aging and wrinkles. google.comgoogle.com
| Effect on Collagen | Mechanism of Action | Reference |
| Inhibition | Inhibits the activity of collagenase, an enzyme that breaks down collagen. | google.comtypology.com |
| Synthesis | Promotes collagen biosynthesis at a molecular level and stimulates fibroblast growth. | google.comgoogle.comprescription-professional.nl |
| Upregulation | Increases the expression of collagen II, protecting the extracellular matrix. | carmellcosmetics.comnih.gov |
Enhancement of Dermal Permeation of Other Active Ingredients
Alpha-bisabolol functions as an effective penetration enhancer, facilitating the delivery of other active ingredients through the skin. korelu.deregimenlab.comsemanticscholar.org This property is attributed to its ability to interact with and alter the structure of the stratum corneum, the outermost layer of the skin. korelu.de
The mechanism involves the disruption of the ordered lipid lamellae within the skin barrier. korelu.de This destabilization increases the fluidity of the lipid matrix, which in turn enhances the diffusion and permeability of other compounds across the skin. korelu.de Research has noted that (-)-α-Bisabolol, in particular, is an effective permeation enhancer. korelu.de It has also been observed to exhibit a synergistic effect with other common formulation components like propylene glycol to improve the transdermal delivery of drugs and active ingredients. regimenlab.comcir-safety.org This makes alpha-bisabolol a valuable inactive constituent in cosmetic and pharmaceutical formulations, as it can improve the efficacy of other active agents. regimenlab.com
Phytotoxic Activity and Herbicide Potential
Recent research has highlighted the phytotoxic potential of alpha-bisabolol, suggesting its application as a natural herbicide or bioherbicide. nih.govsemanticscholar.orgacs.org Studies analyzing its effect on weed species have demonstrated significant inhibitory actions. nih.govnih.gov
In research conducted on the weed Senna occidentalis, alpha-bisabolol showed promising phytotoxic effects on both seed germination and the initial growth of seedlings. nih.govacs.orgnih.gov The compound was found to induce oxidative stress in the weed, leading to reduced growth. nih.govacs.org Further post-emergence effects included visible damage to the shoots, a reduction in chlorophyll content, and increased lipid peroxidation. nih.govnih.govbohrium.com Alpha-bisabolol also negatively impacted photosynthesis in the weed species. nih.govacs.org These findings indicate that alpha-bisabolol could be a viable alternative to synthetic herbicides for weed management. nih.govsemanticscholar.org
| Target Weed Species | Observed Phytotoxic Effects | Potential Application |
| Senna occidentalis | Inhibited germination and initial growth. | Bioherbicide |
| Senna occidentalis | Induced oxidative stress and lipid peroxidation. | Bioherbicide |
| Senna occidentalis | Reduced chlorophyll content and photosynthesis. | Bioherbicide |
Molecular Mechanisms and Signaling Pathways Underlying Alpha Bisabolol S Effects
Inflammatory Signaling Pathways
Alpha-bisabolol (B1667320) has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.govmdpi.com The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Alpha-bisabolol interferes with this process by preventing the degradation of the inhibitor of kappa B (IκBα). mdpi.com In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov
Research indicates that alpha-bisabolol treatment can dose-dependently attenuate the phosphorylation of IκBα, thereby suppressing its degradation. mdpi.com This action effectively keeps the NF-κB complex inactive in the cytoplasm. mdpi.commdpi.com By inhibiting NF-κB activation, alpha-bisabolol reduces the expression of various inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com Studies in models of doxorubicin-induced cardiotoxicity and testicular toxicity have demonstrated that alpha-bisabolol treatment inhibits the phosphorylation of IKKα, NF-κB-p65, and IκBα in myocardial and testicular tissues, which reduces the activation and nuclear translocation of NF-κB. mdpi.comnih.gov
| Model System | Key Findings | Source |
|---|---|---|
| IgE/Ag-Stimulated Bone Marrow-Derived Mast Cells (BMMCs) | Alpha-bisabolol dose-dependently attenuated the phosphorylation and subsequent degradation of IκBα. | mdpi.com |
| Doxorubicin-induced cardiotoxicity in rats | Treatment with alpha-bisabolol inhibited the phosphorylation of IKKα, NF-κB-p65, and IκBα in the myocardium. | mdpi.com |
| Doxorubicin-induced testicular toxicity in rats | Alpha-bisabolol treatment reduced the increased testicular expression of p-NF-κB and p-IκB. | nih.gov |
| MCF-7 human breast cancer cells | Treatment with alpha-bisabolol resulted in the downregulation of NF-κB proteins. | researchgate.net |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, leading to inflammation, cell proliferation, differentiation, and apoptosis. mdpi.com This pathway includes three main subfamilies: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.gov Alpha-bisabolol has been found to modulate the MAPK pathway by affecting the phosphorylation status of these key kinases. nih.govrsc.org In models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colon inflammation, administration of alpha-bisabolol decreased the phosphorylation of ERK, JNK, and p38. nih.gov
The effect of alpha-bisabolol on the phosphorylation of extracellular signal-regulated kinase (ERK1/2) appears to be context-dependent. In a study on colon inflammation, alpha-bisabolol treatment was shown to decrease the phosphorylation of ERK. nih.gov However, in a study involving IgE/Ag-stimulated bone marrow-derived mast cells (BMMCs), alpha-bisabolol did not produce a change in the phosphorylation of Erk1/2. mdpi.comnih.gov This suggests that the modulatory effect of alpha-bisabolol on ERK1/2 may vary depending on the cell type and the specific inflammatory stimulus.
| Model System | Effect on ERK1/2 Phosphorylation | Source |
|---|---|---|
| DSS-administered mice (Colon tissue) | Decreased | nih.gov |
| IgE/Ag-Stimulated BMMCs | No change | mdpi.com |
Alpha-bisabolol consistently demonstrates an inhibitory effect on the phosphorylation of c-Jun N-terminal kinase (JNK). The JNK pathway is critically involved in the release of pro-inflammatory cytokines. mdpi.com In studies using IgE-mediated bone marrow-derived mast cells, alpha-bisabolol was found to dose-dependently attenuate the phosphorylation of JNK. mdpi.comnih.gov Similarly, in a model of doxorubicin-induced cardiotoxicity, alpha-bisabolol treatment significantly inhibited the phosphorylation of JNK signaling proteins. mdpi.com This inhibition of JNK activation is a key mechanism contributing to the anti-inflammatory properties of alpha-bisabolol. mdpi.commdpi.com
| Model System | Key Findings on JNK Phosphorylation | Source |
|---|---|---|
| IgE/Ag-Stimulated BMMCs | Dose-dependently attenuated p-JNK levels. | mdpi.com |
| Doxorubicin-induced cardiotoxicity in rats | Significantly decreased the phosphorylation of JNK. | mdpi.com |
| DSS-administered mice (Colon tissue) | Decreased phosphorylation of JNK. | nih.gov |
The regulation of p38 MAPK phosphorylation by alpha-bisabolol also shows variability across different experimental models. The p38 pathway plays a significant role in cellular responses to stress and in the production of inflammatory cytokines. nih.govmdpi.com In studies on colon inflammation and doxorubicin-induced cardiotoxicity and nephrotoxicity, alpha-bisabolol was reported to decrease the phosphorylation of p38. nih.govmdpi.commdpi.com Conversely, in a study on IgE/Ag-stimulated mast cells, alpha-bisabolol did not alter the phosphorylation of p38. mdpi.comnih.gov These differing results indicate that the effect of alpha-bisabolol on the p38 pathway may be specific to certain cell types or inflammatory conditions.
| Model System | Effect on p38 Phosphorylation | Source |
|---|---|---|
| DSS-administered mice (Colon tissue) | Decreased | nih.gov |
| Doxorubicin-induced cardiotoxicity in rats | Significantly decreased | mdpi.com |
| Doxorubicin-induced nephrotoxicity in rats | Considerably reduced | mdpi.com |
| IgE/Ag-Stimulated BMMCs | No change | mdpi.com |
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. rsc.orgnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov Alpha-bisabolol has been shown to effectively attenuate inflammation by inhibiting the activation of the NLRP3 inflammasome. rsc.org
In a rat model of isoproterenol-induced myocardial infarction, treatment with alpha-bisabolol was found to inhibit the activation of NLRP3 inflammasomes. rsc.org This inhibitory action is linked to the compound's ability to suppress upstream signaling pathways, such as the TLR4-NFκB/MAPK cascade, which are known to regulate the expression and activation of NLRP3 components. rsc.orgresearchgate.net By downregulating the NLRP3 inflammasome, alpha-bisabolol effectively reduces the maturation and release of potent pro-inflammatory cytokines, thereby mitigating the inflammatory response. rsc.org
| Model System | Key Findings on NLRP3 Inflammasome | Source |
|---|---|---|
| Isoproterenol-induced myocardial infarction in rats | Inhibited the activation of NLRP3 inflammasomes. | rsc.org |
| Doxorubicin-induced cardiotoxicity in rats | Attenuated NLRP3 inflammasome activation. | mdpi.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
Oxidative Stress Response Pathways
Alpha-bisabolol has been shown to influence cellular defense mechanisms against oxidative stress, primarily through the modulation of the Nrf2/Keap-1/HO-1 pathway.
Nrf2/Keap-1/HO-1 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme oxygenase-1 (HO-1).
Research demonstrates that alpha-bisabolol can favorably modulate this pathway to counteract oxidative damage. In a study investigating doxorubicin-induced cardiotoxicity, alpha-bisabolol treatment markedly improved the myocardial expression of Nrf2 and HO-1 proteins while decreasing the expression of Keap1. mdpi.com This modulation leads to an enhanced antioxidant response. mdpi.com Further evidence from a study on doxorubicin-induced testicular toxicity showed that alpha-bisabolol restored the expression levels of Nrf2-mediated antioxidant responses. nih.gov This suggests that alpha-bisabolol helps to activate the Nrf2 antioxidant defense system, protecting cells from oxidative injury. mdpi.comnih.gov
Apoptotic and Cell Survival Pathways
Alpha-bisabolol significantly impacts pathways that control programmed cell death (apoptosis) and cell survival, making it a compound of interest in cancer research. Its mechanisms involve the inhibition of pro-survival signals and the activation of pro-apoptotic factors.
PI3K/Akt Signaling Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers. Multiple studies have confirmed that alpha-bisabolol exerts its anticancer effects by inhibiting this pathway.
In human non-small cell lung carcinoma (NSCLC) A549 cells, alpha-bisabolol was shown to inhibit the PI3K/Akt signaling pathway in a dose-dependent manner. nih.gov Similarly, in MCF-7 breast cancer cells, treatment with alpha-bisabolol led to the downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) proteins. researchgate.net This inhibition of the PI3K/Akt cascade is a key mechanism through which alpha-bisabolol diminishes cancer cell viability and promotes apoptosis. nih.govresearchgate.net
| Research Finding | Cell Line | Pathway Affected | Outcome |
| Dose-dependent inhibition of PI3K/Akt signaling | A549 (NSCLC) | PI3K/Akt | Anticancer effects |
| Downregulation of p-PI3K and p-Akt proteins | MCF-7 (Breast Cancer) | PI3K/Akt | Diminished cell viability, apoptosis induction |
Akt/mTOR/GSK-3β Pathway Modulation
Downstream of Akt, the mammalian target of rapamycin (B549165) (mTOR) and glycogen (B147801) synthase kinase 3 beta (GSK-3β) are key regulators of cell metabolism, growth, and survival. The Akt/mTOR/GSK-3β pathway is often dysregulated in disease states. Alpha-bisabolol has been found to modulate this signaling cascade.
In a study on doxorubicin-induced cardiotoxicity, alpha-bisabolol treatment was observed to cause a significant fall in the expression of phosphorylated Akt, mTOR, and phosphorylated GSK-3β. mdpi.com By inhibiting the phosphorylation and thus the activation of these key signaling molecules, alpha-bisabolol disrupts this pro-survival pathway, contributing to its protective effects against cellular damage. mdpi.comnih.gov
Direct Interaction with Pro-apoptotic Proteins (e.g., Bid)
Bid (BH3 interacting-domain death agonist) is a pro-apoptotic member of the Bcl-2 family of proteins. It plays a crucial role in linking extrinsic and intrinsic apoptotic pathways. nih.gov Alpha-bisabolol has been shown to directly interact with Bid, triggering a cascade of events leading to cell death.
Cell-free assays have demonstrated that a direct biochemical interaction between alpha-bisabolol and the non-BH3 domain of Bid is possible. nih.gov This interaction is thought to occur within lipid rafts in the cell membrane. nih.gov Following this interaction, alpha-bisabolol rapidly induces the translocation of Bid to lysosomes and mitochondria. nih.govescholarship.org This redistribution of Bid to these organelles leads to their dysfunction, including lysosomal membrane permeabilization and loss of mitochondrial membrane potential, ultimately converging to cause neoplastic cell death. nih.govescholarship.org The cytotoxic effects of alpha-bisabolol are significantly reduced when Bid is knocked down, highlighting the critical role of this direct interaction. nih.gov
| Mechanism | Protein | Cellular Location | Consequence |
| Direct Interaction | Bid | Lipid Rafts | Translocation to Lysosomes & Mitochondria |
| Organelle Targeting | Bid | Lysosomes, Mitochondria | Membrane Permeabilization, Apoptosis |
Bcl-2 Family Protein Inhibition (Glioblastoma context)
The Bcl-2 (B-cell lymphoma 2) family of proteins are central regulators of apoptosis, with some members being anti-apoptotic (e.g., Bcl-2, Bcl-xL) and others pro-apoptotic (e.g., Bax, Bid). The balance between these proteins determines the cell's fate. In the context of glioblastoma, one of the most aggressive brain tumors, inhibiting anti-apoptotic Bcl-2 family proteins is a key therapeutic strategy.
In silico molecular docking studies have investigated the potential of alpha-bisabolol and its derivatives to act as inhibitors of Bcl-2 family proteins. dergipark.org.tr The results of these computational analyses indicate that alpha-bisabolol and its derivative, alpha-bisabolol oxide B, can inhibit Bcl-2 family proteins with high binding affinity. dergipark.org.tr Specifically, the Bcl-xL target was identified as a potentially effective target. dergipark.org.tr This suggests that alpha-bisabolol may exert its anti-glioblastoma effects by directly binding to and inhibiting anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells. dergipark.org.tr It has been demonstrated that alpha-bisabolol strongly induces apoptosis in glioma cells through an intrinsic, mitochondrial-mediated pathway. researchgate.netnih.gov
Neurotransmitter Systems and Enzyme Targets
Alpha-bisabolol's neuroprotective and modulatory effects are significantly linked to its ability to inhibit key enzymes involved in neurodegenerative diseases and to interact with specific receptor systems that regulate neuronal excitability and signaling.
Alpha-bisabolol has been identified as a significant inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical for the degradation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft; their inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.gov
In vitro studies have demonstrated that alpha-bisabolol can produce a maximum AChE inhibitory activity of 87%. researchgate.net The compound displays a notable potency, with an IC50 value of less than 10 µg/mL for both AChE and BuChE inhibition. researchgate.net This inhibitory action helps to prevent the depletion of acetylcholine, thereby supporting cognitive functions. nih.govresearchgate.net
| Enzyme Target | Observed Effect | Potency (IC50) | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Significant Inhibition (up to 87%) | <10 µg/mL | researchgate.net |
| Butyrylcholinesterase (BuChE) | Significant Inhibition (up to 66%) | <10 µg/mL | researchgate.net |
Beta-secretase 1 (BACE1) is a primary enzyme involved in the amyloidogenic pathway, which leads to the production of neurotoxic amyloid-β (Aβ) peptides. mdpi.comnih.gov The accumulation of these peptides is a hallmark of Alzheimer's disease. nih.gov Consequently, the inhibition of BACE1 is considered a promising therapeutic approach to slow disease progression. nih.govnih.gov
Research has shown that alpha-bisabolol can effectively inhibit BACE1 activity. nih.gov In studies using neuro-2a cells, treatment with alpha-bisabolol resulted in a significant decrease in BACE1 activity, thereby reducing the cleavage of the amyloid precursor protein (APP) into Aβ peptides. nih.gov This mechanism contributes to the neuroprotective profile of alpha-bisabolol by directly targeting a key step in the pathogenesis of Alzheimer's disease. nih.govmdpi.com
The role of the serotonergic system in the pharmacological profile of alpha-bisabolol has been investigated, particularly concerning its anxiolytic-like effects. The 5-HT1A receptor subtype is a known target for anxiolytic drugs. nih.gov However, studies examining the mechanism of alpha-bisabolol indicate that its effects are not mediated through direct interaction with the serotonergic system. nih.gov
In a study utilizing an elevated plus maze model in mice, the anxiolytic-like activity of alpha-bisabolol was not reversed by pretreatment with WAY-100635, a selective 5-HT1A receptor antagonist. nih.gov This finding suggests that the observed behavioral effects of alpha-bisabolol are independent of 5-HT1A receptor signaling and likely occur through other pathways, such as the GABAergic system. nih.gov
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat and capsaicin. researchgate.netnih.gov It is a significant target in pain and inflammation research. nih.gov While some components of chamomile, the primary natural source of alpha-bisabolol, have been shown to modulate sensory irritation, direct evidence linking alpha-bisabolol to TRPV1 receptor interaction is not yet fully established. researchgate.net One study identified bisabololoxide (B576530) A, another compound from chamomile oil, as an active ingredient that significantly suppresses sensory irritation, a process often mediated by TRPV1. researchgate.net However, further investigation is required to determine if alpha-bisabolol itself directly binds to or modulates the activity of the TRPV1 receptor.
Alpha-bisabolol has been shown to modulate the activity of specific voltage-gated calcium channels, particularly the Cav3.2 T-type calcium channel. researchgate.net These channels are crucial regulators of neuronal excitability and are implicated in pain and itch signaling pathways. researchgate.netnih.gov
Research indicates that alpha-bisabolol mediates its analgesic and anti-pruritic (anti-itch) effects by acting on Cav3.2 channels. researchgate.net Studies on mouse models of histamine-induced itch demonstrated that the anti-scratching effects of alpha-bisabolol were absent in mice lacking the Cav3.2 channel (Cav3.2-/-), confirming that these channels are the primary target for its anti-itch properties. researchgate.net This inhibition of Cav3.2 channels helps to reduce neuronal excitability in sensory pathways, thereby mitigating sensations of pain and itch.
| Ion Channel Target | Mechanism | Resulting Effect | Source |
|---|---|---|---|
| Cav3.2 T-type Calcium Channel | Inhibition / Blockade | Analgesia, Anti-pruritus (Anti-itch) | researchgate.net |
Other Cellular and Molecular Interactions
Beyond its direct effects on specific enzymes and receptors, alpha-bisabolol influences a broader range of cellular and molecular pathways involved in oxidative stress, inflammation, and apoptosis. In models of neurodegeneration, alpha-bisabolol treatment has been shown to attenuate oxidative stress by inhibiting malondialdehyde (MDA) formation and preventing the depletion of glutathione (B108866) (GSH). dntb.gov.ua It also improves the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. dntb.gov.ua
Modulation of Gene Expression (e.g., MITF, Tyrosinase)
Alpha-bisabolol has been identified as a modulator of genes involved in melanogenesis, the process of melanin (B1238610) production. Specifically, it has been shown to alter the gene expression of Microphthalmia-associated transcription factor (MITF) and tyrosinase. researchgate.net MITF is a crucial transcription factor that governs the development and function of melanocytes, the cells responsible for producing melanin. nih.govnih.govplos.org It directly regulates the expression of key melanogenic enzymes, including tyrosinase. researchgate.net
Studies indicate that alpha-bisabolol inhibits the expression of both MITF and tyrosinase genes. researchgate.net This inhibitory action on gene expression suggests that alpha-bisabolol's role in reducing melanin synthesis is not due to direct enzymatic inhibition of tyrosinase, but rather through the downregulation of the genetic machinery responsible for its production. google.comgoogle.com The mechanism underlying this gene modulation is linked to the reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net By lowering cAMP, alpha-bisabolol interferes with the signaling cascade that typically leads to the activation and expression of MITF and, consequently, tyrosinase. researchgate.net
The table below summarizes the key genes modulated by alpha-bisabolol in the context of melanogenesis.
| Gene | Full Name | Function in Melanogenesis | Effect of Alpha-Bisabolol |
| MITF | Microphthalmia-associated transcription factor | Master regulator of melanocyte development and melanogenic gene expression. | Downregulation of gene expression. researchgate.net |
| TYR | Tyrosinase | Rate-limiting enzyme in melanin synthesis. | Downregulation of gene expression. researchgate.net |
Effects on Cytoskeletal Components (e.g., for cell migration)
Alpha-bisabolol has demonstrated notable effects on cell migration and invasion, processes that are fundamentally dependent on the dynamic remodeling of the cytoskeleton. The cytoskeleton, composed of protein filaments such as actin filaments and microtubules, provides the structural framework and generates the forces necessary for cell movement. embopress.orgyoutube.comnih.govsemanticscholar.org While direct visualization of alpha-bisabolol's impact on individual cytoskeletal components is not extensively detailed in the available literature, its influence on signaling pathways that control cytoskeletal organization is evident.
In various cancer cell models, alpha-bisabolol has been shown to significantly suppress cell migration and invasion. mdpi.comiiarjournals.orgnii.ac.jp For instance, in pancreatic cancer cells, alpha-bisabolol's inhibitory effect on motility is associated with the upregulation of KISS1R. iiarjournals.orgnii.ac.jp KISS1R is a G-protein coupled receptor known to be a metastasis suppressor, and its activation is linked to the inhibition of cancer cell migration. iiarjournals.org
Furthermore, in human non-small cell lung carcinoma cells, alpha-bisabolol's anti-migratory effects are mediated through the inhibition of the PI3K/AKT signaling pathway. mdpi.comnih.gov The PI3K/AKT pathway is a central regulator of numerous cellular processes, including cell growth, survival, and motility. Its inhibition is known to affect the dynamics of the actin cytoskeleton, thereby impeding cell migration.
The following table outlines the signaling pathways affected by alpha-bisabolol that are involved in the regulation of cell migration and, by extension, the cytoskeleton.
| Signaling Pathway/Molecule | Effect of Alpha-Bisabolol | Implication for Cytoskeleton and Cell Migration |
| KISS1R | Upregulation | Activation of this metastasis suppressor pathway inhibits cell migration, likely through downstream effects on cytoskeletal organization. iiarjournals.orgnii.ac.jp |
| PI3K/AKT | Inhibition | Downregulation of this pathway disrupts signaling cascades that control actin dynamics, leading to reduced cell motility. mdpi.comnih.gov |
In Vitro Experimental Models
In vitro experimental models are fundamental in preclinical research to elucidate the biological activities and mechanisms of action of compounds like α-Bisabolol. These models, primarily utilizing cell culture systems, allow for controlled investigation into the efficacy and molecular pathways affected by the compound.
Cell culture systems serve as a cornerstone for studying the effects of α-Bisabolol at the cellular level. A variety of immortalized cell lines, derived from different tissues and species, are employed to model various pathological conditions and biological processes.
A549 (Human Non-Small Cell Lung Carcinoma): Research on the A549 cell line has demonstrated that α-Bisabolol exerts significant anticancer effects. It has been shown to inhibit the proliferation of these cells in a dose-dependent manner, with a reported IC50 of 15 μM jbuon.com. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase medchemexpress.com. Furthermore, α-Bisabolol impedes the migration of A549 cells, suggesting a potential to reduce metastasis jbuon.com. Mechanistic studies revealed that these effects are mediated, at least in part, through the inhibition of the PI3K/AKT signaling pathway jbuon.commedchemexpress.com. The expression of phosphorylated PI3K and AKT proteins was downregulated in a dose-dependent manner following treatment jbuon.com. Additionally, synergistic effects have been observed when α-Bisabolol is combined with Phytol, leading to the induction of both apoptosis and autophagy researchgate.netnih.goveurekaselect.com. This combination was found to upregulate the expression of apoptotic genes like Bax and Caspase-9 while downregulating the anti-apoptotic gene Bcl-2 nih.goveurekaselect.com.
HepG2 (Human Liver Carcinoma): In studies involving the HepG2 human liver carcinoma cell line, α-Bisabolol has been identified as an inducer of apoptosis mdpi.com. The apoptotic action is mediated through the mitochondrial pathway. This is evidenced by a decrease in mitochondrial cytochrome-C levels and a corresponding increase in the cytosol mdpi.com. The treatment also led to an increase in the concentration of cleaved caspases 3, 8, and 9. Furthermore, α-Bisabolol treatment resulted in the upregulation of pro-apoptotic proteins such as Bax and Bid, and the downregulation of anti-apoptotic proteins like Bak and Bcl-2 mdpi.com.
KLM1, Panc1, and KP4 (Human Pancreatic Cancer): The effect of α-Bisabolol has been extensively studied in pancreatic cancer cell lines, including KLM1, Panc1, and KP4 nih.gov. It has been shown to decrease cell proliferation and viability in these lines nih.gov. The compound induces apoptosis and suppresses the activation of Akt, a key protein in cell survival pathways nih.govresearchgate.net. Moreover, α-Bisabolol was found to suppress the invasiveness and motility of these pancreatic cancer cells iiarjournals.org. This anti-invasive effect is linked to the activation of KISS1R iiarjournals.org. The inhibitory effects on proliferation and the induction of apoptosis have been observed with both α-Bisabolol and its derivatives iiarjournals.orgnih.govresearchgate.net. One derivative, in particular, demonstrated a stronger inhibitory effect on proliferation and induced higher levels of apoptosis compared to the parent α-Bisabolol compound iiarjournals.orgnih.govresearchgate.net. The mechanism for these effects is associated with the strong suppression of AKT expression iiarjournals.orgnih.gov.
Table 1: Effects of α-Bisabolol on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung Carcinoma | Inhibits proliferation and migration; Induces apoptosis and G2/M cell cycle arrest. | Inhibition of PI3K/AKT signaling pathway. | jbuon.commedchemexpress.com |
| HepG2 | Liver Carcinoma | Induces apoptosis. | Mitochondrial pathway activation, caspase activation, regulation of Bax/Bcl-2 family proteins. | mdpi.com |
| KLM1 | Pancreatic Cancer | Inhibits proliferation, viability, invasiveness, and motility; Induces apoptosis. | Suppression of AKT activation; Activation of KISS1R. | nih.goviiarjournals.orgiiarjournals.org |
| Panc1 | Pancreatic Cancer | Inhibits proliferation, viability, invasiveness, and motility; Induces apoptosis. | Suppression of AKT activation; Activation of KISS1R. | nih.goviiarjournals.orgiiarjournals.org |
| KP4 | Pancreatic Cancer | Inhibits proliferation, viability, invasiveness, and motility; Induces apoptosis. | Suppression of AKT activation; Activation of KISS1R. | nih.goviiarjournals.orgiiarjournals.org |
Neuro-2a (Mouse Neuroblastoma): The Neuro-2a cell line has been utilized to investigate the neuroprotective potential of α-Bisabolol, particularly in models of Alzheimer's disease. Studies have shown that α-Bisabolol loaded into solid lipid nanoparticles (ABS) can protect these cells from toxicity induced by the amyloid-beta (Aβ) peptide nih.govgenscript.com. Pretreatment with ABS significantly suppressed the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.gov. It also mitigated Aβ-induced mitochondrial membrane potential loss and macromolecular damage nih.gov. Furthermore, ABS treatment led to reduced β-secretase, caspase-3, and cholinesterase activities nih.govresearchgate.net. The neuroprotective effect is also evidenced by the modulation of apoptotic proteins, with a reduced expression of Bax and an induced expression of Bcl-2 nih.govresearchgate.net.
PC12 (Rat Pheochromocytoma): The PC12 cell line is a well-established model for neuronal studies and has been used to evaluate the effects of α-Bisabolol in the context of neurodegenerative diseases cytion.commdpi.comnih.gov. Research has highlighted the anti-amyloidogenic and anti-apoptotic properties of α-Bisabolol against Aβ-induced neurotoxicity in PC12 cells nih.gov. The compound was shown to reduce the aggregation of Aβ peptides and disaggregate pre-formed fibrils nih.gov. Confocal laser scanning microscopy and other spectroscopic analyses confirmed the ability of α-Bisabolol to hamper Aβ fibril formation nih.gov. Moreover, it was effective in rescuing PC12 cells from Aβ-induced toxicity and chromosomal damage, thereby promoting cell survival nih.gov.
Table 2: Effects of α-Bisabolol on Neuroblastoma Cell Lines
| Cell Line | Origin | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|---|
| Neuro-2a | Mouse Neuroblastoma | Protects against Aβ-induced neurotoxicity; Suppresses oxidative stress. | Reduction of β-secretase, caspase-3, and cholinesterase activities; Modulation of Bax/Bcl-2 expression. | nih.govresearchgate.net |
| PC12 | Rat Pheochromocytoma | Exhibits anti-amyloidogenic and anti-apoptotic effects against Aβ neurotoxicity. | Prevents Aβ oligomer formation and disaggregates mature fibrils. | cytion.comnih.gov |
RAW264.7 Macrophages: The anti-inflammatory properties of α-Bisabolol have been investigated using the RAW264.7 macrophage cell line. In these cells, α-Bisabolol was found to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) induced by lipopolysaccharide (LPS) nih.govsigmaaldrich.com. This inhibition is correlated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes nih.govnih.gov. The underlying mechanism involves the downregulation of key inflammatory signaling pathways. Specifically, α-Bisabolol was shown to reduce the LPS-induced activation of NF-κB and AP-1 (ERK and p38) signaling pathways nih.govsigmaaldrich.com. It also attenuated the phosphorylation of IκBα, ERK, and p38 nih.gov.
Bone Marrow-Derived Mast Cells (BMMCs): BMMCs are used as a model to study mast cell-related allergic and inflammatory responses, such as atopic dermatitis nih.gov. In IgE-mediated BMMCs, α-Bisabolol has been shown to reduce the release of β-hexosaminidase, histamine, and tumor necrosis factor-alpha (TNF-α) mdpi.comnih.govresearchgate.net. This indicates an inhibitory effect on mast cell activation and degranulation mdpi.com. The mechanism for this activity involves the suppression of specific signaling pathways. Studies have demonstrated that α-Bisabolol blocks the activation of nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) without significantly affecting P38 or Erk1/2 pathways mdpi.comnih.govresearchgate.net. These findings suggest that α-Bisabolol can suppress atopic dermatitis by inhibiting the activation of JNK and NF-κB in mast cells mdpi.comnih.govresearchgate.net.
Table 3: Effects of α-Bisabolol on Immune Cells
| Cell Line | Cell Type | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|---|
| RAW264.7 | Mouse Macrophage | Inhibits LPS-induced production of NO and PGE₂. | Downregulation of iNOS and COX-2 gene expression via inhibition of NF-κB and AP-1 (ERK/p38) signaling. | nih.govsigmaaldrich.comnih.gov |
| BMMCs | Bone Marrow-Derived Mast Cells | Reduces release of β-hexosaminidase, histamine, and TNF-α. | Inhibition of NF-κB and JNK signaling pathways. | mdpi.comnih.govresearchgate.net |
3T3 (Mouse Fibroblast): The BALB/c 3T3 fibroblast cell line has been used to assess the cytotoxicity of α-Bisabolol mdpi.com. In a comparative study, while α-Bisabolol was found to be a less potent cicatrizant (wound-healing agent) than taspine, it was also notably less cytotoxic to the 3T3 cells mdpi.com.
HS27 (Human Fibroblast): Specific research findings on the effects of α-Bisabolol on the HS27 human fibroblast cell line were not detailed in the reviewed literature.
A variety of biochemical and cellular assays are employed to quantify the effects of α-Bisabolol and understand its mechanisms of action in the aforementioned cell culture systems.
Cell Viability and Proliferation Assays: These are used to determine the cytotoxic and cytostatic effects of the compound. Common methods include the MTT assay, which measures metabolic activity, and the WST-1 cell proliferation assay researchgate.netnih.goviiarjournals.org. The trypan blue dye exclusion test is also used to assess cell viability by distinguishing live from dead cells iiarjournals.org.
Apoptosis Assays: To confirm that cell death occurs via apoptosis, several techniques are used. TUNEL staining helps identify DNA fragmentation, a hallmark of apoptosis mdpi.com. The analysis of key apoptosis-related proteins is frequently done using Western blotting. This includes detecting the cleavage of caspases (e.g., caspase-3, -8, and -9) and changes in the expression levels of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bid) mdpi.comnih.gov.
Cell Migration and Invasion Assays: The impact of α-Bisabolol on the metastatic potential of cancer cells is evaluated using assays that measure cell motility and invasion. The wound healing assay is a common method to observe cell migration into a created "wound" or gap in a cell monolayer jbuon.com.
Protein and Gene Expression Analysis: Western blot analysis is a widely used technique to measure the levels of specific proteins and their phosphorylation status, providing insight into the activation of signaling pathways like PI3K/AKT, MAPK, and NF-κB jbuon.comiiarjournals.orgnih.govnih.gov. To assess changes at the genetic level, real-time polymerase chain reaction (RT-PCR) is used to quantify the expression of target mRNAs researchgate.netnih.gov.
Inflammation Assays: In immune cells like macrophages, the anti-inflammatory effects of α-Bisabolol are quantified by measuring the production of inflammatory mediators. This includes assays for nitric oxide (NO) and prostaglandins like PGE₂ nih.gov. The levels of pro-inflammatory cytokines such as TNF-α and various interleukins (e.g., IL-4) are often measured using enzyme-linked immunosorbent assays (ELISA) mdpi.comnih.gov.
Neuroprotection Assays: In the context of neurodegenerative disease models, specific assays are used to evaluate neuroprotective effects. The Thioflavin T (ThT) fluorescence assay is employed to monitor the aggregation of amyloid-beta peptides nih.gov. Assays to measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) are used to quantify oxidative stress nih.gov. The activity of enzymes relevant to neurodegeneration, such as cholinesterases and β-secretase, is also measured nih.govresearchgate.net.
Preclinical Research Methodologies and Models
In Vivo Animal Models
Rodent Models of Disease
Rodent models are instrumental in studying the pathogenesis of neurodegenerative diseases and for evaluating the therapeutic potential of compounds like α-Bisabolol.
The rotenone-induced Parkinson's Disease (PD) model in rats is a widely used model that recapitulates key features of human PD, including dopaminergic neurodegeneration. nih.govnih.gov Rotenone, a pesticide, inhibits mitochondrial complex-I, leading to oxidative stress, neuroinflammation, and apoptosis of dopaminergic neurons. nih.gov In this model, administration of α-Bisabolol has been shown to provide neuroprotection by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis. nih.govresearchgate.net Studies have demonstrated that α-Bisabolol treatment can preserve the number of tyrosine hydroxylase-immunoreactive neurons in the substantia nigra and striatum of rotenone-treated rats. nih.gov
Aβ-induced neurotoxicity models are relevant for studying Alzheimer's disease (AD). Amyloid-beta (Aβ) peptides are known to aggregate and cause neuronal damage. researchgate.netnih.gov While many studies on α-Bisabolol and Aβ toxicity are conducted in cell culture (in vitro), these findings provide a strong basis for in vivo studies in mice. In vitro, α-Bisabolol has been shown to protect neuronal cells from Aβ-induced toxicity by inhibiting Aβ aggregation, reducing oxidative stress, and preventing apoptosis. researchgate.netnih.govdntb.gov.ua These protective effects suggest that α-Bisabolol could be a promising agent for mitigating the neurotoxic effects of Aβ in vivo.
The table below summarizes the key findings of α-Bisabolol in a rotenone-induced rat model of Parkinson's Disease.
| Parameter | Effect of Rotenone | Effect of α-Bisabolol Treatment | Reference |
| Dopaminergic Neurons | Significant decrease | Attenuated the decrease | nih.gov |
| Oxidative Stress Markers | Increased | Decreased | nih.govresearchgate.net |
| Pro-inflammatory Markers | Increased | Decreased | nih.gov |
| Apoptotic Markers | Increased | Decreased | nih.gov |
Doxorubicin is an effective anticancer drug, but its use is limited by its cardiotoxic side effects. The doxorubicin-induced cardiotoxicity model in rats is a well-established preclinical model to study these adverse effects and to test potential cardioprotective agents.
In this model, doxorubicin administration leads to cardiac damage, evidenced by alterations in cardiac-specific diagnostic markers, oxidative stress, inflammation, and apoptosis in the myocardium. nih.govacs.org Research has shown that α-Bisabolol can attenuate doxorubicin-induced cardiotoxicity. mdpi.com Its protective effects are attributed to its strong antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govacs.org Treatment with α-Bisabolol has been observed to preserve the myocardium and reverse cellular, molecular, and structural disruptions in the cardiac tissues of rats exposed to doxorubicin. nih.gov
Key findings from a study on doxorubicin-induced cardiotoxicity in rats are presented in the table below.
| Parameter | Effect of Doxorubicin | Effect of α-Bisabolol Treatment | Reference |
| Cardiac Diagnostic Markers | Altered (indicative of damage) | Restored towards normal levels | nih.gov |
| Oxidative Stress | Increased | Decreased | nih.gov |
| Pro-inflammatory Cytokines | Increased | Decreased | mdpi.com |
| Apoptosis | Increased | Decreased | nih.gov |
Animal models of inflammation are crucial for evaluating the anti-inflammatory properties of test compounds.
The carrageenan-induced paw edema model is a classic and widely used acute inflammatory model. springernature.com Injection of carrageenan into the paw of a rodent induces a local inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness). researchgate.net This response is biphasic, involving the release of various inflammatory mediators. Matricaria oil, which is rich in bisabolol oxides, has been shown to exhibit a significant dose-dependent reduction of hyperalgesia and edema in this model. nih.gov
The lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice is used to study acute lung injury and acute respiratory distress syndrome (ARDS). nih.govnih.gov Intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response in the lungs, characterized by neutrophil infiltration, increased levels of pro-inflammatory cytokines and chemokines, and lung tissue injury. nih.govtandfonline.combohrium.com Studies have shown that α-Bisabolol, particularly when formulated in lipid-core nanocapsules, can significantly reduce LPS-induced pulmonary inflammation. nih.govnih.gov This includes a reduction in neutrophil infiltration, myeloperoxidase activity, and levels of chemokines such as KC and MIP-2 in the lungs. nih.govnih.gov
The following table summarizes the effects of α-Bisabolol-loaded nanocapsules in an LPS-induced pulmonary inflammation model in mice.
| Parameter | Effect of LPS | Effect of α-Bisabolol-LNC Treatment | Reference |
| Neutrophil Infiltration | Increased | Significantly reduced | nih.govnih.gov |
| Myeloperoxidase Activity | Increased | Significantly reduced | nih.govnih.gov |
| Chemokine Levels (KC, MIP-2) | Increased | Significantly reduced | nih.govnih.govtandfonline.com |
| Lung Tissue Injury | Present | Reduced | nih.govnih.gov |
Cancer Xenograft Models (e.g., Pancreatic cancer xenografts in mice)
The antitumor properties of α-Bisabolol have been investigated using cancer xenograft models, particularly for pancreatic cancer. In these studies, human pancreatic cancer cells are implanted into immunodeficient mice, which then develop tumors that can be studied to assess the efficacy of potential therapeutic agents.
Research has demonstrated that α-Bisabolol can significantly inhibit tumor growth in both subcutaneous and peritoneal xenograft nude mouse models. researchgate.net In one study, various pancreatic cancer cell lines, including KLM1, KP4, Panc1, and MIA Paca2, showed decreased cell proliferation and viability upon treatment with α-Bisabolol. researchgate.netmdpi.com The compound was found to induce apoptosis (programmed cell death) in these cancer cells and suppress the activation of Akt, a protein involved in cell survival and proliferation. researchgate.netmdpi.com Furthermore, α-Bisabolol treatment led to the overexpression of early growth response-1 (EGR1), a protein that can regulate cell growth and differentiation. researchgate.net
Derivatives of α-Bisabolol have also been developed and tested in these models. archivespp.plmejfm.comfrontiersin.org One derivative, in particular, demonstrated a more potent inhibitory effect on the proliferation of pancreatic cancer cell lines than the parent compound. mejfm.comfrontiersin.org This derivative also induced higher levels of apoptosis and was effective in inhibiting xenograft tumor growth and reducing the dissemination of cancer to peritoneal nodules. mejfm.comfrontiersin.org The mechanism for this enhanced effect was linked to the strong suppression of AKT expression in the peritoneal nodules. mejfm.comfrontiersin.org These findings from xenograft models suggest that α-Bisabolol and its derivatives hold potential as therapeutic options for pancreatic cancer. researchgate.netarchivespp.pl
Behavioral Models for Neuropsychiatric Disorders (e.g., Forced Swimming Test, Sucrose Preference Test for depression/anxiety)
Behavioral models in rodents are crucial for the preclinical assessment of potential treatments for neuropsychiatric disorders like depression and anxiety. The Forced Swimming Test (FST) and the Sucrose Preference Test (SPT) are two of the most widely used assays.
Forced Swimming Test (FST): This test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, making only the movements necessary to keep their head above water. nih.govnih.gov This immobility is interpreted as a state of behavioral despair. researchgate.net Antidepressant compounds typically reduce the duration of immobility, as the animal will spend more time actively trying to escape. nih.govnih.gov
Sucrose Preference Test (SPT): This model assesses anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. rjpharmacognosy.ir Rodents naturally prefer sweet solutions over plain water. In the SPT, animals are given a choice between a bottle of sucrose solution and a bottle of water. nih.gov A decrease in preference for the sucrose solution is considered to be an indicator of anhedonic-like behavior. rjpharmacognosy.irnih.gov
A recent 2024 study investigated the antidepressant and anxiolytic effects of (-)-α-Bisabolol in a Chronic Unpredictable Mild Stress (CUMS) mouse model. researchgate.netarchivespp.pl The CUMS protocol is used to induce depressive and anxious-like behaviors in animals. researchgate.net The study found that administration of (-)-α-Bisabolol successfully attenuated these behaviors. researchgate.netarchivespp.pl Specifically, the compound's efficacy was demonstrated in both the Forced Swimming Test and the Sucrose Preference Test, with results comparable to the reference antidepressant drug, fluoxetine. researchgate.netarchivespp.pl The mechanism for these effects was linked to the mitigation of oxidative stress, evidenced by a significant reduction in thiobarbituric acid reactive substances (TBARS) in the hippocampus. researchgate.net
Nephrotoxicity Models (e.g., Cisplatin-induced nephrotoxicity)
Cisplatin is a potent chemotherapeutic agent whose use is often limited by its significant side effect of nephrotoxicity (kidney damage). neuroscigroup.usnih.gov Animal models of cisplatin-induced nephrotoxicity are therefore valuable for identifying agents that can protect the kidneys during cancer treatment.
Studies have shown that α-Bisabolol exerts a protective effect in murine models of cisplatin-induced acute kidney injury. neuroscigroup.usnih.gov In these models, treatment with α-Bisabolol significantly normalized alterations in physiological parameters such as water intake, urine volume, and relative kidney weight that are typically induced by cisplatin. neuroscigroup.us It also normalized the concentrations of biochemical markers of kidney function, including urea and creatinine, and improved creatinine clearance. neuroscigroup.usyoutube.com
Mechanistically, α-Bisabolol was found to mitigate the effects of cisplatin-induced kidney injury by reducing the levels of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL). neuroscigroup.us Furthermore, it significantly reduced the renal concentrations of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). neuroscigroup.usyoutube.com The compound also attenuated cisplatin-induced oxidative stress and renal DNA damage. neuroscigroup.us Histological examination revealed that α-Bisabolol markedly lessened the acute tubular necrosis observed in the kidneys of cisplatin-treated mice. neuroscigroup.us These protective actions are believed to be mediated, at least in part, through the inhibition of NF-κB (nuclear factor kappa-B) activation, a key regulator of inflammation. neuroscigroup.usnih.gov
Non-Mammalian Models (e.g., Drosophila melanogaster for neurotoxicity)
The fruit fly, Drosophila melanogaster, serves as a powerful non-mammalian model for studying neurotoxicity and the potential neuroprotective effects of various compounds. Its well-characterized nervous system and the availability of genetic tools make it suitable for investigating the mechanisms of neurodegeneration.
Research has utilized Drosophila melanogaster to examine the effects of α-Bisabolol against rotenone-induced toxicity. Rotenone is a pesticide that induces neurotoxicity by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and locomotor deficits, which are features also observed in models of Parkinson's disease.
In these studies, dietary supplementation with (-)-α-Bisabolol was shown to significantly protect against rotenone-induced toxicity. The protective effects manifested as a marked decrease in mortality and the prevention of locomotor deficits in the flies. The mechanism underlying this protection is associated with the antioxidant and free radical scavenging properties of α-Bisabolol, which help counteract the oxidative stress generated by rotenone-damaged mitochondria. For instance, α-Bisabolol helped to normalize the expression of superoxide dismutase (SOD) mRNA, an important antioxidant enzyme. These findings highlight the neuroprotective potential of α-Bisabolol in a non-mammalian model of neurotoxicity.
In Silico Computational Approaches
Molecular Docking Studies (e.g., for Bcl-2 family proteins)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as α-Bisabolol, might interact with a protein target at the atomic level.
The Bcl-2 family of proteins are key regulators of apoptosis, with some members being anti-apoptotic (e.g., Bcl-2, Bcl-xL) and others being pro-apoptotic. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, making them important therapeutic targets.
In silico investigations have applied molecular docking to study the inhibitory potential of α-Bisabolol and its derivatives against Bcl-2 family proteins, particularly in the context of glioblastoma. These studies have calculated the interaction scores and analyzed the binding modes of these compounds with various Bcl-2 family members. Results indicated that the highest interaction scores were observed with the Bcl-xL protein, suggesting it may be a primary target. Among the compounds tested, a derivative, alpha-bisabolol oxide B, exhibited the highest activity and was most inclined to form hydrogen bonds with the target protein. Such computational studies are valuable for identifying promising lead compounds and for providing insights into the molecular mechanisms of their anti-cancer activity.
Predictive Modeling (e.g., ADMET analysis, QSAR modeling, PASS prediction, DruLiTo program)
Predictive modeling encompasses a range of computational tools used to forecast the pharmacokinetic and pharmacodynamic properties of a compound. These in silico methods are vital in early-stage drug discovery for filtering candidate molecules.
ADMET Analysis: This analysis predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. In silico ADMET predictions for an α-bisabolol glycoside indicated that it respects the physicochemical parameters necessary for passive transport across the blood-brain barrier. Another study calculated the ADMET properties for metabolites of α-bisabolol using preADMET predictors.
PASS Prediction: The Prediction of Activity Spectra for Substances (PASS) tool predicts the biological activity profile of a compound based on its chemical structure. For α-Bisabolol and its derivatives, PASS predictions have been used in conjunction with molecular docking studies to evaluate their potential as anti-glioblastoma agents.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. While specific QSAR modeling studies focused solely on α-Bisabolol were not prominent in the reviewed literature, this approach is a standard tool in computational drug design for optimizing lead compounds.
DruLiTo Program: The DruLiTo (Drug-Likeness Tool) program is a simple tool for screening compound libraries to identify those that have drug-like properties, often based on rules like Lipinski's Rule of Five.
In silico studies on α-Bisabolol and its derivatives have successfully used these predictive modeling techniques to evaluate their therapeutic potential. For instance, computational analyses of alpha-bisabolol oxide B suggested it has potential as an inhibitor of Bcl-2 family proteins while being non-toxic and non-mutagenic.
Formulation Strategies and Derivative Development
Enhancement of Bioavailability and Stability
The inherent physicochemical properties of alpha-Bisabolol (B1667320), particularly its lipophilicity and susceptibility to oxidation, necessitate sophisticated formulation approaches to safeguard its integrity and improve its systemic or localized delivery.
Nanotechnology offers a powerful toolkit for encapsulating and delivering alpha-Bisabolol, thereby improving its solubility, stability, and targeted action.
Lipid-core nanocapsules (LNCs) have emerged as a promising delivery system for alpha-Bisabolol, particularly for targeting pulmonary inflammation. Studies have demonstrated that alpha-Bisabolol-loaded LNCs (α-bis-LNCs) significantly enhance the anti-inflammatory effects when administered orally in models of acute respiratory distress syndrome (ARDS) induced by lipopolysaccharide (LPS) dovepress.comnih.govnih.govfrontiersin.orgdovepress.com. These nanocapsules protect alpha-Bisabolol from degradation and metabolism, leading to increased concentrations in lung tissue and improved efficacy compared to free alpha-Bisabolol nih.govdovepress.com. The formulations exhibit stable unimodal size distributions with low polydispersity indices (PDI), indicating good physical stability.
Table 1: Physicochemical Characteristics of Alpha-Bisabolol-Loaded Lipid-Core Nanocapsules for Pulmonary Delivery
| Parameter | Value | Reference |
| Mean Hydrodynamic Diameter | 160 ± 10 nm | nih.gov |
| Polydispersity Index (PDI) | 0.10 ± 0.06 | nih.gov |
| Zeta Potential | -8.1 ± 1.0 mV | nih.gov |
| Encapsulation Efficiency | 99.78% ± 1.8% | nih.gov |
The α-bis-LNCs were shown to significantly reduce airway hyperreactivity, neutrophil infiltration, myeloperoxidase activity, and pro-inflammatory chemokine levels (KC and MIP-2) in lung tissue nih.govnih.govdovepress.com. These findings suggest that LNCs are effective in delivering alpha-Bisabolol to the lungs, thereby mitigating LPS-induced pulmonary inflammation nih.govnih.govdovepress.com.
Solid lipid nanoparticles (SLNs) are being explored for their potential in delivering alpha-Bisabolol to the central nervous system for neuroprotective applications, particularly in the context of Alzheimer's disease researchgate.netresearchgate.netmdpi.comnih.gov. Research indicates that alpha-Bisabolol-loaded SLNs (ABS-SLNs) can effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease researchgate.netresearchgate.netnih.gov. In vitro studies using Neuro-2a cell lines have shown that ABS-SLNs significantly suppress the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), reduce ROS-mediated macromolecular damage, and prevent the loss of mitochondrial membrane potential researchgate.netnih.gov. Furthermore, these formulations have demonstrated a reduction in β-secretase and caspase-3 activities, alongside an induction of the anti-apoptotic protein Bcl-2, thereby protecting neuronal cells from Aβ-induced apoptosis researchgate.netnih.gov. The SLN system also shows potential for improving the therapeutic efficacy and bioavailability of alpha-Bisabolol for combating neurodegenerative conditions researchgate.net.
For topical applications, such as in cosmetic formulations, micellar solutions offer an effective means to solubilize and deliver alpha-Bisabolol. Studies utilizing Poloxamer 407 as a surfactant have demonstrated that micellar solutions prepared via the film-hydration method yield smaller hydrodynamic sizes (ranging from 29.02 to 116.5 nm) and greater physical stability compared to direct solubilization methods mdpi.comresearchgate.net. The optimized composition, typically involving 1% alpha-Bisabolol in a 5% Poloxamer 407 solution, exhibits desirable physical endurance and antimicrobial activity suitable for facial skin hygiene mdpi.comresearchgate.net. The viscosity of these micellar solutions is also found to be appropriate for application on large skin areas across a relevant temperature range mdpi.com.
Table 2: Characteristics of Alpha-Bisabolol-Loaded Micellar Solutions
| Formulation Parameter | Value | Reference |
| Surfactant | Poloxamer 407 (5%) | mdpi.comresearchgate.net |
| Alpha-Bisabolol Concentration | 1% (optimized) | mdpi.comresearchgate.net |
| Preparation Method | Film-hydration | mdpi.comresearchgate.net |
| Hydrodynamic Size Range | 29.02 - 116.5 nm | mdpi.comresearchgate.net |
| Viscosity (20-40 °C) | 3.4–2.3 mPa.s | mdpi.com |
| Physical Stability | Higher stability observed with film-hydration | mdpi.comresearchgate.net |
These micellar systems preserve the washing capacity of the base solution and demonstrate inhibitory activity against common skin microbes like Staphylococcus aureus, Escherichia coli, and Candida albicans mdpi.comresearchgate.net.
Cyclodextrins (CDs), particularly beta-cyclodextrin (B164692) (β-CD), are widely employed to enhance the aqueous solubility and physicochemical properties of lipophilic compounds like alpha-Bisabolol mdpi.comnih.govmdpi.comscispace.comoatext.com. The formation of inclusion complexes involves the entrapment of alpha-Bisabolol within the hydrophobic cavity of the cyclodextrin (B1172386) molecule, thereby increasing its solubility in aqueous media nih.govmdpi.comscispace.com. This complexation strategy is crucial for improving the bioavailability and enabling the use of alpha-Bisabolol in water-based formulations nih.govscispace.com. While specific quantitative data on solubility enhancement for alpha-Bisabolol is not detailed in all snippets, the principle is well-established: CDs protect the entrapped compound from degradation and facilitate its dissolution mdpi.comscispace.comoatext.com. The efficiency of complexation can be influenced by factors such as the molar ratio of alpha-Bisabolol to cyclodextrin, with higher ratios potentially leading to improved complex formation nih.gov.
Nanocarrier Systems
Design and Synthesis of Alpha-Bisabolol Derivatives
The synthesis of alpha-Bisabolol derivatives aims to modify its structure to achieve enhanced potency, altered pharmacokinetic profiles, or novel therapeutic activities.
Research has focused on creating derivatives through chemical modifications such as acetylation and glycosylation. For instance, acetylation of alpha-Bisabolol has yielded derivatives that exhibit more potent inhibitory effects on the proliferation of pancreatic cancer cell lines compared to the parent compound iiarjournals.orgnih.gov. Derivative 5, in particular, showed strong inhibitory effects and induced higher levels of apoptosis in various pancreatic cancer cell lines, also demonstrating efficacy in inhibiting xenograft tumor growth iiarjournals.orgnih.gov.
Glycosylation, the process of attaching a sugar moiety, has also been explored to improve alpha-Bisabolol's properties. Synthesis of alpha-Bisabolol glycosides, such as alpha-Bisabolol beta-D-fucopyranoside and alpha-Bisabolol alpha-L-rhamnopyranoside, has been achieved with high yields researchgate.net. These glycosylated derivatives have shown increased cytotoxicity against cancer cell lines, with alpha-Bisabolol alpha-L-rhamnopyranoside exhibiting the strongest activity, displaying IC50 values in the range of 40-64 μM against glioma cells researchgate.net. Furthermore, glycosylation can potentially enhance the compound's ability to cross the blood-brain barrier, making it relevant for neuroprotective or CNS-targeted therapies researchgate.net. Synthetic biology approaches are also being utilized to produce novel alpha-Bisabolol derivatives, such as sesquiterpene glucosides, through enzyme-based assays and bioconversion in microbial hosts researchgate.net.
Table 3: Cytotoxic Activity of Alpha-Bisabolol Glycoside Derivatives
| Derivative | Target Cell Lines | IC₅₀ (μM) Range | Enhancement vs. Alpha-Bisabolol | Reference |
| Alpha-Bisabolol (Control) | Glioma | Not specified | Baseline | researchgate.net |
| Alpha-Bisabolol β-D-fucopyranoside | Glioma | Not specified | Increased | researchgate.net |
| Alpha-Bisabolol α-L-rhamnopyranoside | Glioma | 40 - 64 | Most potent | researchgate.net |
These synthetic efforts underscore the potential to fine-tune alpha-Bisabolol's biological activity and delivery characteristics through strategic chemical modifications and biotechnological approaches.
Compound List:
Alpha-Bisabolol
Beta-cyclodextrin
Poloxamer 407
Polyglyceryl-4 caprate
Lipid-Core Nanocapsules (LNCs)
Solid Lipid Nanoparticles (SLNs)
Alpha-Bisabolol β-D-fucopyranoside
Alpha-Bisabolol α-L-rhamnopyranoside
Structure-Activity Relationship (SAR) Studies for Enhanced Potency (e.g., pancreatic cancer derivatives)
Alpha-bisabolol, a naturally occurring sesquiterpene alcohol, has demonstrated promising therapeutic properties, including anti-cancer effects researchgate.netmdpi.comresearchgate.net. To amplify its efficacy and clinical applicability, particularly against aggressive malignancies such as pancreatic cancer, researchers have undertaken structure-activity relationship (SAR) studies to develop synthetic derivatives researchgate.netmdpi.comcancerindex.orgnih.gov.
Initial SAR investigations involved the design and synthesis of 22 alpha-bisabolol derivatives researchgate.netnih.gov. Notably, derivatives identified as 4 and 5 exhibited significantly more potent inhibitory effects on the proliferation of pancreatic cancer cells when compared to the parent compound, alpha-bisabolol researchgate.netmdpi.comcancerindex.orgnih.govbenthamscience.com. Building on these initial findings, an additional 15 derivatives were synthesized, guided by the structural characteristics of derivatives 4 and 5 researchgate.netcancerindex.orgnih.govsci-hub.se. This developmental phase led to the identification of derivative 5 as demonstrating the strongest inhibitory effect on cancer cell proliferation researchgate.netcancerindex.orgnih.govsci-hub.se.
Derivative 5 proved effective in reducing the proliferation of various pancreatic cancer cell lines, including KLM1, Panc1, and KP4 researchgate.netcancerindex.orgnih.govsci-hub.se. Moreover, this novel derivative induced higher levels of apoptosis in these pancreatic cancer cell lines compared to alpha-bisabolol researchgate.netcancerindex.orgnih.gov. In preclinical models, derivative 5 also showed efficacy in inhibiting xenograft tumor growth and reducing the dissemination of pancreatic cancer to peritoneal nodules researchgate.netcancerindex.orgnih.gov. Mechanistically, derivative 5 was observed to strongly suppress AKT expression in tumor nodules, a finding consistent with an anticancer effect researchgate.netcancerindex.orgnih.gov. These comprehensive results suggest that alpha-bisabolol derivative 5 possesses significant therapeutic potential as a novel anticancer agent for pancreatic cancer.
Data Table 1: Alpha-Bisabolol Derivatives and Pancreatic Cancer Potency
| Derivative Name/Number | Key Structural Modification | Target Cell Lines/Model | Reported Effect |
| Derivative 4 | Not specified | Pancreatic cancer cells | More potent inhibition of proliferation than α-bisabolol |
| Derivative 5 | Based on structures of 4 and 5 | KLM1, Panc1, KP4, Xenograft tumor models | Strongest inhibition of proliferation, induced higher apoptosis, inhibited xenograft tumor growth, reduced peritoneal metastasis, suppressed AKT expression |
Exploration of Metabolites (e.g., Bisafuranol, Alpha-bisabolol oxides A and B) for Bioactivity
Alpha-bisabolol, a key bioactive component found in chamomile, can undergo biotransformation, particularly through microbial processes, to generate novel metabolites with potentially modified or enhanced bioactivities anadolu.edu.tracgpubs.orgnih.govacgpubs.orgnih.govmdpi.comresearchgate.netresearchgate.net. This biotechnological approach is valuable for producing more polar derivatives, which can help overcome inherent limitations such as the poor water solubility of the parent compound nih.govnih.govmdpi.comresearchgate.net.
Key metabolites identified through microbial transformation include alpha-bisabolol oxides A and B, which are formed via oxidation, often mediated by fungi such as Thamnidium elegans anadolu.edu.tracgpubs.orgnih.govacgpubs.orgmdpi.comresearchgate.net. Another significant metabolite identified is bisafuranol, chemically characterized as 2-(5-methyl-5-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)tetrahydrofuran-2-yl)propan-2-ol, which was produced by Penicillium neocrassum anadolu.edu.tracgpubs.orgacgpubs.org. Furthermore, various hydroxylated metabolites, including 5-hydroxy-α-bisabolol, 1-hydroxybisabolol oxide B, 12-hydroxy-α-bisabolol, and 3,4-dihydroxy-α-bisabolol, have been identified from biotransformation studies utilizing fungi like Absidia coerulea nih.govnih.govmdpi.comresearchgate.net.
Research indicates that certain metabolites exhibit enhanced bioactivities relative to alpha-bisabolol. For example, alpha-bisabolol oxide A has demonstrated notably higher antioxidant activity, as assessed by DPPH radical scavenging, with an IC50 value of 1.50 mg/mL, which is significantly lower than that of alpha-bisabolol (43.88 mg/mL) nih.govmdpi.com. Similarly, matricaria oil enriched with this compound oxides A and B has been reported to possess antihyperalgesic and antiedematous effects nih.govmdpi.com. Studies also suggest that this compound oxides display superior antibacterial activity against both Gram-positive and Gram-negative bacteria when contrasted with alpha-bisabolol nih.govmdpi.com. Moreover, metabolite mixtures derived from microbial transformations have shown more effective free radical scavenging capabilities, indicating augmented antioxidant potential anadolu.edu.tracgpubs.orgacgpubs.org. While alpha-bisabolol itself demonstrated activity against Propionibacterium acnes and Staphylococcus epidermidis, the identified metabolites, particularly the oxides, appear to offer improved or distinct bioactivities anadolu.edu.tracgpubs.orgacgpubs.org.
Data Table 2: Alpha-Bisabolol Metabolites and Their Bioactivities
| Metabolite Name | Formation Method | Reported Bioactivity | Specific Activity Metric/Observation |
| Alpha-bisabolol oxide A | Microbial transformation (Thamnidium elegans) | Antioxidant | Higher antioxidant activity than α-bisabolol (IC50 1.50 mg/mL for DPPH radical scavenging) |
| Alpha-bisabolol oxide B | Microbial transformation (Thamnidium elegans) | Antioxidant | Higher antioxidant activity than α-bisabolol (IC50 1.50 mg/mL for DPPH radical scavenging) |
| Bisafuranol | Microbial transformation (Penicillium neocrassum) | Antioxidant, Antimicrobial | Enhanced free radical scavenging (in mixtures); Antimicrobial activity tested in mixtures |
| This compound oxides (general) | Microbial transformation | Antibacterial | Superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to α-bisabolol |
| Hydroxylated metabolites (e.g., 5-hydroxy-α-bisabolol, 1-hydroxythis compound oxide B, 12-hydroxy-α-bisabolol, 3,4-dihydroxy-α-bisabolol) | Microbial transformation (Absidia coerulea) | Improved aqueous solubility | Not directly linked to specific bioactivity in provided snippets, but enhances pharmaceutical applicability. |
Translational Research, Challenges, and Future Directions
Current Gaps in Translational Research
A significant hurdle in the clinical development of alpha-bisabolol (B1667320) is the gap between promising preclinical data and the limited availability of robust human trial results. This gap stems from a reliance on non-human models and the inherent complexities of translating laboratory findings into effective clinical outcomes.
Limited Clinical Trial Data and Human Studies
The vast majority of research demonstrating the pharmacological benefits of alpha-bisabolol has been conducted in cell lines or animal models. nih.govnih.gov While these studies are crucial for initial discovery, there is a notable scarcity of comprehensive clinical trials in humans to validate these effects. nih.govnih.gov This lack of human data makes it difficult to establish definitive therapeutic efficacy and safety profiles for clinical use. Further studies are considered necessary to address the pharmaceutical, pharmacological, and toxicological aspects before alpha-bisabolol can be widely used in a clinical or nutritional context. nih.govnih.gov
Potential as Nutraceutical or Phytomedicine
Based on its wide range of pharmacological effects demonstrated in preclinical models, alpha-bisabolol is considered a promising candidate for development as a nutraceutical or phytomedicine. nih.govnih.gov Its natural origin in edible and medicinal plants like German chamomile, coupled with a favorable safety profile recognized by regulatory bodies, supports its potential use as a dietary agent for health and wellness. nih.govnih.govnanu-skincare.com The traditional use of alpha-bisabolol-containing plants further reinforces its standing in phytomedicine. nih.govnih.gov
Role as an Adjuvant in Conventional Therapies
Alpha-bisabolol shows significant promise as an adjuvant to be used with conventional medicines. nih.govnih.gov Its ability to enhance the efficacy or mitigate the side effects of other drugs could be a valuable therapeutic strategy. For example, it has been shown to improve the penetration of other active ingredients through the skin. regimenlab.comnbinno.com In oncology, promising results indicate that alpha-bisabolol may act in synergism with tyrosine kinase inhibitors in treating primary acute leukemia cells. frontiersin.org
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential of alpha-bisabolol is amplified when considering its synergistic effects with other bioactive compounds. This synergy can lead to enhanced therapeutic outcomes. For instance, combining alpha-bisabolol with tea tree oil has been shown to produce a dose-dependent synergistic effect against certain oral microbes. This suggests that such combinations could lead to more potent formulations in various applications, from skincare to oral health.
Addressing Potential Immunomodulatory Complexities (e.g., TGF-β and T-cell subsets in cancer contexts)
While alpha-bisabolol exhibits anticancer properties in many studies, its role in cancer therapy is complicated by its immunomodulatory effects. frontiersin.orgnih.gov A significant point of complexity is its interaction with Transforming Growth Factor-beta (TGF-β), a cytokine with a dual role in cancer. nih.govmdpi.comjcpjournal.org In early-stage cancers, TGF-β can act as a tumor suppressor; however, in advanced stages, it often promotes tumor progression, metastasis, and immune evasion. mdpi.comjcpjournal.orgfrontiersin.org
Research has shown that alpha-bisabolol can enhance the production of TGF-β1 in keratinocytes. nih.gov This raises a critical issue, as TGF-β is known to promote the differentiation of regulatory T cells (Tregs), which suppress the function of effector T cells and are a major mechanism of tumor immune escape. nih.govjcpjournal.org In melanoma models, for example, cancer cells exploit TGF-β expression to up-regulate CD4+CD25+FoxP3+ Tregs and evade the immune system. frontiersin.orgnih.gov Therefore, by potentially increasing TGF-β, alpha-bisabolol could inadvertently contribute to an immunosuppressive tumor microenvironment, a controversial outcome that conflicts with its observed direct anti-tumor effects. frontiersin.orgnih.gov
Conversely, some research in animal models of breast cancer indicates that alpha-bisabolol treatment boosted the immune response by increasing T-cell subsets (CD4 and CD8). nih.gov This highlights the context-dependent and complex nature of alpha-bisabolol's immunomodulatory actions, which require thorough investigation to be safely harnessed for therapeutic purposes.
Comprehensive Toxicological and Safety Profiling for Specific Applications (beyond basic safety)
While alpha-bisabolol is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration for use in food, its application in other areas, particularly cosmetics, necessitates a more detailed toxicological assessment that goes beyond basic safety studies. nanu-skincare.comresearchgate.net The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of bisabolol for use in cosmetic formulations and concluded it is safe as used. cosmeticsinfo.org
The primary application of alpha-bisabolol is in topical cosmetic products, where it functions as a skin conditioning agent. cir-safety.org Its safety in this context has been supported by a range of toxicological studies. For instance, a 28-day dermal toxicity study in rats established a no-observable-adverse-effect level (NOAEL) of 200 mg/kg/day. cir-safety.org Furthermore, studies have shown that alpha-bisabolol is not a dermal sensitizer (B1316253) and does not cause photosensitization. cir-safety.org
Given that alpha-bisabolol can enhance the skin penetration of other ingredients, a key consideration for its use in cosmetic formulations is its potential to increase the absorption of other components in a product. cir-safety.org This necessitates careful formulation and safety assessment of the final product.
| Toxicological Endpoint | Finding | Relevance to Specific Applications |
| Dermal Toxicity (28-day) | NOAEL of 200 mg/kg/day in rats. cir-safety.org | Supports the safety of repeated topical application in cosmetics. |
| Dermal Sensitization | Negative in clinical studies. cir-safety.org | Indicates a low risk of allergic contact dermatitis from cosmetic use. |
| Photosensitization | Negative in guinea pig studies. cir-safety.org | Suggests it is safe for use in daytime products with sun exposure. |
| Penetration Enhancement | Demonstrated to increase skin absorption of other ingredients. cir-safety.org | Requires formulators to consider the safety profile of all ingredients in a formulation containing alpha-bisabolol. |
Advanced Mechanistic Elucidation of Novel Pathways and Targets
Recent research has moved beyond the initial understanding of alpha-bisabolol's general anti-inflammatory and soothing properties to elucidate its effects on specific molecular pathways and targets. A significant area of investigation is its role in modulating inflammatory signaling cascades. Alpha-bisabolol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. carmellcosmetics.comnih.gov It also suppresses the mitogen-activated protein kinase (MAPK) signaling pathway by reducing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38. carmellcosmetics.comnih.gov
In the context of cancer research, alpha-bisabolol has demonstrated the ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. researchgate.net This involves the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net Furthermore, it has been found to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov
A multi-target approach has also revealed the antidermatophytic activity of alpha-bisabolol, highlighting its potential in addressing fungal skin infections. nih.gov These advanced mechanistic studies are crucial for identifying novel therapeutic applications and for the development of more targeted and effective alpha-bisabolol-based treatments.
| Molecular Pathway/Target | Effect of alpha-Bisabolol | Potential Therapeutic Implication |
| NF-κB Signaling | Inhibition of activation and nuclear translocation of p65. carmellcosmetics.comnih.gov | Anti-inflammatory effects. |
| MAPK Signaling (JNK, p38) | Decreased phosphorylation. carmellcosmetics.comnih.gov | Anti-inflammatory and chondroprotective effects. |
| Apoptosis (Mitochondrial Pathway) | Upregulation of p53 and Bax; downregulation of Bcl-2. researchgate.netresearchgate.net | Anticancer activity. |
| PI3K/Akt Signaling | Decreased phosphorylation of PI3K and Akt. nih.gov | Anticancer activity. |
Standardization of Alpha-Bisabolol Extracts and Formulations for Research Consistency
A significant challenge in the research and development of natural products is ensuring the consistency and reproducibility of study results. This is heavily dependent on the standardization of the extracts and formulations used. For alpha-bisabolol, the concentration of the active (-)-α-bisabolol isomer can vary depending on the source and extraction method. thegoodscentscompany.com
To address this, robust analytical methods for the quality control of alpha-bisabolol are essential. Gas chromatography (GC) is a widely used technique for the quantitative determination of alpha-bisabolol in essential oils and cosmetic products. nih.gov More recently, proton nuclear magnetic resonance (¹H NMR) spectroscopy has been developed and validated as a rapid and efficient method for quantifying α-bisabolol in the essential oil of Eremanthus erythropappus. nih.govresearchgate.net
| Analytical Technique | Application in Standardization | Advantages |
| Gas Chromatography (GC) | Quantitative analysis of alpha-bisabolol in essential oils and cosmetic formulations. nih.gov | High sensitivity and resolution for complex mixtures. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Rapid quantification of alpha-bisabolol in essential oils. nih.govresearchgate.net | Fast, non-destructive, and provides structural information. |
Economic and Sustainable Sourcing Strategies for Natural Alpha-Bisabolol
The primary natural sources of alpha-bisabolol are German chamomile and the Candeia tree. nanu-skincare.com The essential oil from the Candeia tree is particularly rich in (-)-α-bisabolol, the most biologically active isomer. nih.gov However, the reliance on Candeia trees, which are often harvested from wild populations, raises significant sustainability concerns, including the risk of deforestation. nih.gov Economic exploitation is viable only from trees that are over a decade old. nih.gov
Market chain analysis of Candeia timber reveals that the distributors of alpha-bisabolol capture the largest marketing margin, suggesting that a more direct route from producers to manufacturers could enhance the economic benefits for rural producers. cabidigitallibrary.org To mitigate the environmental impact and ensure a stable supply, sustainable sourcing strategies are imperative. This includes the development of Candeia plantations and the implementation of sustainable harvesting practices. nih.gov
An increasingly promising alternative to wild harvesting is the biotechnological production of alpha-bisabolol. Metabolic engineering of microorganisms, such as the yeast Yarrowia lipolytica, has been explored to create sustainable and scalable production platforms. rsc.org This approach offers the potential for a consistent and economically competitive supply of alpha-bisabolol, independent of the geographical and ecological constraints of its natural sources. Supercritical fluid extraction using carbon dioxide has also been investigated as a more efficient and environmentally friendly method for extracting alpha-bisabolol from Candeia wood compared to traditional steam distillation. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying alpha-bisabolol in plant extracts or formulations?
- Methodology : Use High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection or Gas Chromatography-Mass Spectrometry (GC-MS) for precise quantification. Calibrate instruments using certified reference standards, and validate methods according to ICH guidelines (accuracy, precision, linearity). For complex matrices, consider solid-phase extraction (SPE) to reduce interference .
- Key Parameters : Retention time, peak area, limit of detection (LOD), and limit of quantification (LOQ). Report numerical values with appropriate significant figures (e.g., IC50 as 123.78 µg/mL ± 1.5%) .
Q. How do researchers establish the antioxidant activity of alpha-bisabolol in vitro?
- Experimental Design : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Prepare serial dilutions of alpha-bisabolol and compare absorbance values against a Trolox standard curve. Calculate IC50 values using nonlinear regression analysis .
- Data Interpretation : Ensure statistical validation (e.g., ANOVA with post-hoc tests) and report p-values (e.g., p < 0.05) to confirm significance .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in alpha-bisabolol’s anti-inflammatory efficacy across cell lines and animal models?
- Contradiction Analysis : Systematically compare study conditions (e.g., cell type, dosage, exposure time) using meta-analysis frameworks. Apply the Cochrane Handbook’s risk-of-bias tool to assess study quality, focusing on confounding variables like solvent carriers (e.g., DMSO cytotoxicity) .
- Methodological Adjustments : Replicate experiments under standardized conditions (e.g., ISO-certified cell culture protocols) and use multivariate regression to isolate alpha-bisabolol’s specific effects .
Q. How can researchers optimize alpha-bisabolol’s bioavailability via nanoformulations while ensuring stability?
- Formulation Design : Develop Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) using surfactant-co-surfactant mixtures (e.g., Tween 80 and PEG 400). Optimize via pseudo-ternary phase diagrams, and characterize using dynamic light scattering (DLS) for particle size (e.g., 16.74 nm) and zeta potential (e.g., -18.7 mV) .
- Stability Testing : Conduct freeze-thaw cycles (-20°C to 25°C) and accelerated stability studies (40°C/75% RH) over 6 months. Monitor physicochemical changes (e.g., viscosity, pH) using validated USP protocols .
Q. What statistical approaches address variability in metabolomic studies linking alpha-bisabolol to skin barrier repair mechanisms?
- Data Handling : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to reduce dimensionality in LC-MS/MS datasets. Normalize data to internal standards (e.g., deuterated analogs) .
- Sample Size Justification : Use pilot studies to estimate effect sizes and power analysis (e.g., G*Power software) to determine minimum sample size (n ≥ 30 per group) .
Methodological Frameworks for Alpha-Bisabolol Research
Q. How should researchers structure a hypothesis-driven study on alpha-bisabolol’s antimicrobial synergy with conventional antibiotics?
- Research Question Formulation : Use the FLOAT method: Focus on a specific pathogen (e.g., Staphylococcus aureus), Link mechanisms (e.g., membrane disruption), Outline experimental variables (e.g., MIC vs. FIC indices), Apply appropriate assays (e.g., checkerboard synergy testing), and Tailor statistical models (e.g., fractional inhibitory concentration index) .
- Data Presentation : Report fractional inhibitory concentration (FIC) indices as mean ± SD and classify synergy (FIC ≤ 0.5), additive effects (0.5 < FIC ≤ 1), or antagonism (FIC > 1) .
Q. What protocols ensure reproducibility in synthesizing alpha-bisabolol derivatives for structure-activity relationship (SAR) studies?
- Synthetic Documentation : Provide step-by-step procedures in Supporting Information, including reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography), and spectral data (1H/13C NMR, HRMS) .
- Quality Control : Validate purity (>95%) via HPLC and report melting points (e.g., 120–122°C) with calibrated equipment .
Data Integrity and Reporting Standards
Q. How should conflicting data on alpha-bisabolol’s cytotoxicity be addressed in systematic reviews?
- Bias Mitigation : Follow PRISMA guidelines for literature screening, and use GRADE criteria to assess evidence certainty. Highlight heterogeneity sources (e.g., cell line susceptibility, assay type) .
- Transparency : Publish raw datasets in repositories like Figshare or Zenodo, with metadata on experimental conditions (e.g., cell passage number, serum concentration) .
Q. What ethical considerations apply to clinical trials testing alpha-bisabolol-based topical formulations?
- Participant Protocols : Submit IRB-approved informed consent forms detailing risks (e.g., allergic reactions) and selection criteria (e.g., Fitzpatrick skin type I-III). Use double-blinding and randomization (block design) to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
